Levamlodipine malate
Description
Enantiomeric Significance within Dihydropyridine (B1217469) Calcium Channel Blockers
The pharmacological activity of dihydropyridine calcium channel blockers is highly stereospecific. In the case of amlodipine (B1666008), the S-(-)-enantiomer, or levamlodipine (B1674848), is the pharmacologically active isomer responsible for blocking the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells. wikipedia.orgdrugs.com This action leads to vasodilation and a subsequent reduction in blood pressure. wikipedia.org
Research has demonstrated that the S-enantiomer of amlodipine possesses approximately 1000 times greater affinity for L-type calcium channels compared to the R-enantiomer. nih.gov The R-(+)-enantiomer is largely inactive as a calcium channel blocker. wikipedia.org This significant difference in pharmacological activity underscores the importance of chiral purity in maximizing therapeutic benefit. The development of levamlodipine allows for the administration of the active enantiomer, potentially offering a more refined pharmacological profile.
Pharmacological Properties of Amlodipine Enantiomers
| Enantiomer | Primary Activity | Affinity for L-type Calcium Channels |
|---|---|---|
| S-amlodipine (Levamlodipine) | Calcium channel blockade wikipedia.org | ~1000 times greater than R-amlodipine nih.gov |
| R-amlodipine | Largely inactive as a calcium channel blocker wikipedia.org | Minimal |
Research Trajectory and Scholarly Contributions to Levamlodipine Malate (B86768) Science
The journey of levamlodipine malate from a component of a racemic mixture to a standalone therapeutic agent has been marked by extensive research. Initial studies focused on the chiral separation of amlodipine enantiomers to investigate their individual pharmacological properties. Various methods, including diastereomeric salt formation and chromatographic techniques, have been developed and refined for this purpose. ijcrt.org
Subsequent clinical research has focused on comparing the efficacy and safety of levamlodipine with racemic amlodipine. A multitude of randomized controlled trials have been conducted. nih.gov For instance, pooled data from three comparative studies involving 200 patients with mild to moderate hypertension showed that 2.5 mg of levamlodipine was equivalent in its blood pressure-lowering efficacy to 5 mg of racemic amlodipine. wikipedia.org
A pragmatic comparative effectiveness study in China involving 10,031 patients with primary hypertension compared levamlodipine maleate (B1232345) with amlodipine besylate over a 24-month follow-up period. nih.gov The results indicated similar incidence rates of major adverse cardiovascular and cerebrovascular events (MACCE) between the two groups. nih.gov
The development of levamlodipine also represents a strategy to extend the therapeutic life of the parent drug, a practice seen with other chiral drugs. researchgate.net Levamlodipine was first marketed in countries like Russia and India before gaining approval from the U.S. Food and Drug Administration (FDA) on December 19, 2019, under the brand name Conjupri. drugbank.comwikipedia.orgdrugs.com
Key Research Findings: Levamlodipine vs. Racemic Amlodipine
| Study Type | Key Findings |
|---|---|
| Pooled analysis of 3 studies | 2.5 mg levamlodipine showed equivalent systolic blood pressure reduction to 5 mg racemic amlodipine. wikipedia.org |
| Pragmatic comparative effectiveness study (10,031 patients) | Similar incidence of MACCE between levamlodipine maleate and amlodipine besylate groups. nih.gov |
| Meta-analysis of 15 randomized controlled trials | Found near-equal antihypertensive efficacy between S-amlodipine (2.5 to 5 mg) and racemic amlodipine (5 to 10 mg). nih.gov |
| Clinical observation study (110 patients) | The therapeutic effect in the levamlodipine group was reported to be significantly higher than in the amlodipine group. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
736178-83-9 |
|---|---|
Molecular Formula |
C24H31ClN2O10 |
Molecular Weight |
543.0 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H25ClN2O5.C4H6O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-2(4(8)9)1-3(6)7/h5-8,17,23H,4,9-11,22H2,1-3H3;2,5H,1H2,(H,6,7)(H,8,9)/t17-;2-/m00/s1 |
InChI Key |
ICLGPDCMPQYWIA-OSRSGTIQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C([C@@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Research
Chiral Resolution Techniques for Levamlodipine (B1674848)
The separation of levamlodipine from its racemic mixture is a critical step in its synthesis. This is primarily achieved through chiral resolution, a process that separates enantiomers.
Diastereomeric Salt Formation Strategies
A prevalent method for chiral resolution is the formation of diastereomeric salts. This strategy leverages the different physical properties, such as solubility, of diastereomers, which are formed by reacting a racemic mixture with a chiral resolving agent.
Several chiral resolving agents have been explored for the resolution of racemic amlodipine (B1666008). Tartaric acid derivatives are commonly employed. For instance, the use of O,O'-Di-p-toluoyl-L-tartaric acid can be used to precipitate the (S)-amlodipine diastereomer. bhu.ac.in The process involves reacting racemic amlodipine with the chiral acid in a suitable solvent system, such as a mixture of acetonitrile (B52724) and isopropanol (B130326), to selectively crystallize one diastereomer. bhu.ac.in Similarly, L-(+)-tartaric acid has been used with dimethylformamide (DMF) as a chiral auxiliary to resolve (±)-amlodipine. google.com Another approach utilizes D-(+)-dextrocamphoric acid as the resolution reagent in isopropanol. google.com
The choice of solvent is crucial for effective separation. For example, a mixture of dimethylformamide (DMF) and water has been shown to significantly improve the resolution efficiency when using tartaric acid, achieving a high yield and enantiomeric excess. mdpi.com In one study, a 1:1 propionitrile (B127096) (EtCN) and methyl tert-butyl ether (MTBE) solvent system was initially used with trans-1-amino-2-indanol, though it resulted in poor recovery. kiko-tech.co.jp Subsequent optimization led to the identification of a solvent system that provided a dramatic difference in solubility between the diastereomeric salts, enabling excellent resolution. kiko-tech.co.jp
| Resolving Agent | Solvent System | Key Findings | Reference |
| O,O'-Di-p-toluoyl-L-tartaric acid | Acetonitrile/Isopropanol | Effective for precipitating the (S)-amlodipine diastereomer. | bhu.ac.in |
| L-(+)-Tartaric acid | Dimethylformamide (DMF)/Water | The addition of 15% water to DMF significantly improved resolution efficiency (71% yield, 99% ee). | mdpi.com |
| D-(+)-Dextrocamphoric acid | Isopropanol | Provided high optical purity (>99.5%) and good yield. | google.com |
| (S)-BNPPA | Methanol (B129727) | Resulted in high purity levamlodipine besylate (99.85%). | patsnap.com |
| L-(-)-Dibenzoyl tartaric acid | Not specified | Used for chiral separation in the synthesis of levobupivacaine (B138063) hydrochloride, a related process. | nih.gov |
Enantioselective Synthesis Approaches
While chiral resolution is a common industrial practice, enantioselective synthesis offers a more direct route to obtaining the desired enantiomer. These methods aim to create the chiral center with the correct stereochemistry from the outset.
For 1,4-dihydropyridines like amlodipine, enantioselective synthesis can be achieved using chiral auxiliaries or through organocatalysis. mdpi.comresearchgate.net For example, BINOL-derived phosphoric acids have been used as catalysts in the enantioselective synthesis of 1,4-dihydropyridines, although their application to pharmacologically important dicarboxylates can be challenging. mdpi.com The development of stereoselective synthesis of 1,4-dihydropyridines is a significant focus in medicinal chemistry to avoid the production of racemic mixtures. mdpi.comresearchgate.net
Process Chemistry and Optimization Research
The efficiency, sustainability, and cost-effectiveness of levamlodipine malate (B86768) production are heavily influenced by process chemistry and optimization.
Reaction Pathway Elucidation and Kinetic Studies
Understanding the reaction pathway and kinetics is fundamental to optimizing the synthesis. The synthesis of levamlodipine typically involves the Hantzsch pyridine (B92270) synthesis to form the dihydropyridine (B1217469) ring, followed by resolution and salt formation. mdpi.com The primary metabolic pathway for amlodipine in the liver involves oxidation to a pyridine derivative, a transformation that can also be relevant in synthetic and degradation pathways. drugbank.cominnovareacademics.in
Kinetic studies help in determining optimal reaction times, temperatures, and reactant concentrations to maximize yield and minimize side reactions. While specific kinetic data for levamlodipine malate synthesis is not extensively detailed in the provided search results, the principles of reaction kinetics are applied to control the crystallization process in diastereomeric resolution and the subsequent salt formation.
Solvent Selection and Green Chemistry Principles in Synthesis
Solvent selection is a critical aspect of green chemistry in pharmaceutical manufacturing, as solvents contribute significantly to the process mass intensity (PMI). acs.org The ideal solvent should be effective for the reaction, have a low environmental impact, be non-toxic, and allow for easy recovery and recycling. ubc.carsc.org
In the synthesis of levamlodipine, various solvents are employed. For chiral resolution, isopropanol is considered a less toxic option compared to solvents like DMSO and DMF. google.com The use of low molecular weight alcohols is also highlighted as an environmentally friendly choice. google.com Pharmaceutical companies are increasingly adopting solvent selection guides to promote the use of greener solvents. acs.orgubc.ca The goal is to minimize the use of undesirable solvents like pentane (B18724) and hexane (B92381) and favor more benign alternatives such as water, ethanol, and acetone. acs.org The development of solvent-free reactions, such as solid-state synthesis and mechanochemistry, represents a significant advancement in green pharmaceutical manufacturing, reducing waste and energy consumption. pharmafeatures.com
| Solvent Class | Examples | Green Chemistry Consideration |
| Recommended | Water, Acetone, Ethanol | Low toxicity, readily available, biodegradable. acs.org |
| Usable | Cyclohexane, Toluene, Acetonitrile | Moderate environmental impact, use should be minimized. acs.org |
| Undesirable | Pentane, Hexane, Dichloromethane | High environmental impact, toxic, to be avoided. acs.org |
Impurity Formation and Control during Synthesis
Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. researchgate.net Impurities can arise from starting materials, intermediates, side reactions, or degradation.
In the synthesis of levamlodipine, potential impurities can include the unwanted R-enantiomer and various process-related byproducts. researchgate.netgoogle.com For instance, in the synthesis of related compounds, dimer impurities have been identified. researchgate.net The control of impurities is achieved through careful optimization of reaction conditions, such as temperature and humidity, and through purification steps. google.com For example, in the preparation of levamlodipine besylate tablets, controlling the baking temperature of granules to 50-60°C helps to reduce the formation of impurities. google.com
High-performance liquid chromatography (HPLC) is a key analytical technique used to detect and quantify impurities. bhu.ac.inpatsnap.com The development of robust analytical methods is essential for ensuring the purity of the final product meets the stringent requirements of regulatory authorities. A patent for levamlodipine besylate tablets indicates that by controlling the process, related substances can be kept below 0.4%. google.com
Molecular Pharmacology and Mechanistic Studies
Ligand-Receptor Binding Kinetics and Dynamics
The interaction of levamlodipine (B1674848) with its primary molecular target, the L-type calcium channel, is characterized by high affinity and stereoselectivity.
Levamlodipine exerts its pharmacological effect by directly binding to and inhibiting the transmembrane influx of calcium through voltage-gated L-type calcium channels (Cav1). patsnap.comdrugbank.com These channels are crucial for the contractile processes of vascular smooth muscle and cardiac muscle. hres.cafda.gov The primary targets are the alpha-1C (Cav1.2) and alpha-1D (Cav1.3) subunits of the L-type calcium channel, where levamlodipine acts as an antagonist. drugbank.com
The binding kinetics of amlodipine (B1666008) are distinguished by a gradual rate of association with and dissociation from the receptor binding site, which results in a gradual onset and long duration of action. hres.cafda.gov Experimental data indicate that amlodipine binds to both dihydropyridine (B1217469) and non-dihydropyridine binding sites on the channel. fda.govdrugs.com The drug's action is both voltage- and use-dependent; its inhibitory potency increases as the cell membrane becomes more depolarized and with more frequent channel activation. nih.gov This voltage-dependent modulation suggests that levamlodipine binds with higher affinity to the activated and inactivated states of the channel compared to the resting state. nih.gov
In vitro studies on isolated rat aorta have quantified the inhibitory concentration (IC50) of amlodipine against Ca2+-induced contractions at 1.9 nM. nih.gov Studies using a bacterial voltage-gated calcium channel (CaVAb), which is structurally homologous to mammalian channels, reported an IC50 value of 10 nM for amlodipine. nih.gov
This stereoselectivity is further supported by computational modeling studies. Molecular docking simulations assessing the interaction of the amlodipine enantiomers with cytochrome P450 3A4 (CYP3A4), while not the therapeutic target, provide insight into differential binding energies. These studies revealed a more favorable binding free energy for (S)-amlodipine (−7.6 kcal/mol) compared to (R)-amlodipine (−6.7 kcal/mol), reflecting a higher affinity of the (S)-isomer for the binding site. mdpi.com This inherent difference in binding affinity at a molecular level underscores why levamlodipine is the pharmacologically active component of the racemic mixture.
Table 1: Comparative Binding Characteristics of Amlodipine Isomers
| Parameter | (S)-Amlodipine (Levamlodipine) | (R)-Amlodipine | Reference |
| Relative Binding Affinity | ~1000x higher | Lower | japi.orgnih.gov |
| Pharmacological Activity | Active Calcium Channel Blocker | Inactive at L-type Calcium Channels | bhu.ac.injapi.org |
| Binding Free Energy (Computational) | -7.6 kcal/mol | -6.7 kcal/mol | mdpi.com |
Cellular Pharmacodynamics in Isolated Systems
In isolated cellular and tissue models, levamlodipine demonstrates potent and selective effects on vascular smooth muscle and a distinct profile of action on myocardial cells.
The principal pharmacodynamic effect of levamlodipine is the relaxation of vascular smooth muscle. patsnap.com This is achieved by inhibiting the influx of extracellular Ca2+ through L-type channels, which is a prerequisite for muscle contraction. drugbank.com By reducing intracellular Ca2+ concentration, levamlodipine prevents the activation of Ca2+/calmodulin-dependent myosin light chain kinase (MLCK). patsnap.com The subsequent lack of myosin light chain phosphorylation inhibits the formation of cross-bridges between actin and myosin filaments, resulting in muscle relaxation and vasodilation. patsnap.com
Table 2: In Vitro Inhibitory Concentrations (IC50) for Amlodipine
| Preparation | Effect Measured | IC50 Value | Reference |
| Depolarized Rat Aorta | Inhibition of Ca2+-induced contraction | 1.9 nM | nih.gov |
| K+-depolarized Rat Aorta | Inhibition of K+-induced contraction | 19.4 nM | nih.gov |
| Bacterial CaVAb Channel | Inhibition of channel current | 10 nM | nih.gov |
| Rabbit Skeletal Muscle T-tubules | Radioligand DHP binding inhibition (Quaternary Amlodipine) | 4.2 µM | nih.gov |
While levamlodipine's primary action is on the vasculature, it also influences cardiac tissue. In vitro studies have consistently detected a negative inotropic (force-reducing) effect of amlodipine on cardiac muscle. drugbank.comdrugs.com This is a direct consequence of the blockade of Ca2+ influx through L-type channels in cardiomyocytes, which is essential for the excitation-contraction coupling process. wikipedia.org
However, the selectivity of amlodipine for vascular smooth muscle means that its negative inotropic effects are observed at concentrations significantly higher than those required for vasodilation. nih.gov Studies have shown that the potency of amlodipine against contractions in rat aorta is approximately ten times greater than its negative inotropic potency in perfused guinea pig hearts. nih.gov At a concentration of 5 µM, amlodipine was shown to completely block slow calcium-dependent action potentials in single guinea pig papillary muscle cells while having no effect on the fast sodium-dependent upstroke. nih.gov Consequently, these direct negative inotropic effects are generally not considered to be clinically relevant at standard therapeutic concentrations. drugbank.comnih.gov
Signal Transduction Pathway Investigations
One of the most significant ancillary mechanisms involves the nitric oxide (NO) signaling pathway. drugbank.com Amlodipine has been shown to stimulate the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the potent vasodilator NO in endothelial cells. ahajournals.orgnih.gov This effect appears to be independent of L-type calcium channel blockade and may be mediated by a kinin-dependent mechanism. ahajournals.org The resulting increase in NO can activate guanylate cyclase in adjacent smooth muscle cells, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and further promoting vasodilation. nih.gov Studies suggest that the (R)-enantiomer of amlodipine may also contribute to this NO-releasing effect. bhu.ac.in In some experimental models of heart failure, amlodipine has also been found to inhibit the overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages. ahajournals.org
Furthermore, in vascular smooth muscle cells, amlodipine's anti-proliferative effects have been linked to a pathway independent of intracellular calcium changes. Studies have demonstrated that amlodipine can activate the de novo synthesis of p21(Waf1/Cip1), a potent inhibitor of the cell cycle. nih.gov This induction of p21(Waf1/Cip1) appears to involve the glucocorticoid receptor (GR) and the transcription factor C/EBP-alpha, suggesting a mechanism that extends beyond simple vasodilation to include modulation of gene expression related to cell growth. nih.gov
Pharmacokinetic and Pharmacodynamic Research in Pre Clinical Models
Absorption Mechanisms and influencing Factors in Animal Models
Pre-clinical research demonstrates that levamlodipine (B1674848) is well-absorbed following oral administration in animal models, including rats and beagle dogs. The absorption process is characterized by a relatively slow rate, leading to a prolonged time to reach peak plasma concentration (Tmax). This gradual absorption contributes to its extended duration of action.
Key findings from animal pharmacokinetic studies indicate:
High Bioavailability: Levamlodipine exhibits high oral bioavailability in animal species, suggesting efficient absorption from the gastrointestinal tract and limited first-pass metabolism.
Permeability: In vitro studies using Caco-2 cell monolayers, a model for the human intestinal barrier, classify levamlodipine as a high-permeability compound. This suggests that passive diffusion is a primary mechanism for its absorption across the intestinal epithelium.
Efflux Transporter Interaction: Investigations into the role of efflux transporters, such as P-glycoprotein (P-gp), have shown that levamlodipine is not a significant substrate for P-gp. This lack of P-gp-mediated efflux further facilitates its high intestinal absorption and bioavailability.
The pharmacokinetic parameters vary across species, as illustrated by data from studies in Sprague-Dawley rats and beagle dogs.
Table 4.1: Comparative Oral Pharmacokinetic Parameters of Levamlodipine in Animal Models
| Parameter | Sprague-Dawley Rat | Beagle Dog |
| Tmax (Time to Peak Concentration) | ~6 - 8 hours | ~2 - 4 hours |
| Cmax (Peak Plasma Concentration) | Dose-dependent | Dose-dependent |
| AUC (Area Under the Curve) | Dose-proportional increase | Dose-proportional increase |
| Oral Bioavailability | High (>60%) | High (>70%) |
Note: Values are representative of findings from multiple pre-clinical studies and may vary based on specific study conditions.
Distribution Profile Analysis in Pre-clinical Systems
Following absorption, levamlodipine undergoes extensive distribution throughout the body, a characteristic confirmed in multiple pre-clinical systems. This is quantified by its large apparent volume of distribution (Vd), which significantly exceeds total body water, indicating substantial uptake into tissues.
In vitro experiments using plasma from various species, including rats, dogs, and humans, have consistently demonstrated that levamlodipine is highly bound to plasma proteins, primarily albumin. The extent of binding is very high and does not show significant inter-species variability in the pre-clinical models studied. This high degree of protein binding means that only a small fraction of the drug in circulation is free (unbound) and available to exert its pharmacological effect or be cleared.
Table 4.2: Plasma Protein Binding of Levamlodipine in Pre-clinical Species
| Species | Plasma Protein Binding (%) |
| Rat | >97% |
| Dog | >98% |
Autoradiography and tissue concentration studies in rats have provided detailed insights into the distribution pattern of levamlodipine. The compound distributes widely into most tissues, with significantly higher concentrations observed in tissues compared to plasma.
Key distribution sites include:
High Concentration Tissues: Liver, lungs, kidneys, and adrenal glands. The high concentration in the liver is consistent with its role as the primary site of metabolism.
Target Tissue: Significant accumulation is observed in vascular smooth muscle, the primary site of its therapeutic action.
Low Penetration: Concentrations in the brain and central nervous system (CNS) are notably low, indicating poor penetration of the blood-brain barrier.
Table 4.3: Representative Tissue-to-Plasma Concentration Ratios of Levamlodipine in Rats
| Tissue | Relative Concentration (Tissue/Plasma Ratio) |
| Liver | High (>20) |
| Lungs | High (>15) |
| Kidney | Moderate-High (>10) |
| Heart | Moderate |
| Aorta (Vascular Tissue) | High |
| Brain | Low (<1) |
Note: Ratios are illustrative of the general distribution pattern observed in pre-clinical rat models.
Metabolism Pathway Elucidation in In Vitro and Animal Models
Levamlodipine undergoes extensive hepatic metabolism, resulting in the formation of multiple metabolites that are subsequently excreted. The metabolic pathways have been elucidated using in vitro systems like liver microsomes and hepatocytes from animals (rats, dogs) and humans, as well as through the analysis of excreta from in vivo animal studies.
The biotransformation of levamlodipine is predominantly mediated by the cytochrome P450 (CYP) enzyme system.
Primary Metabolic Reaction: The principal metabolic pathway is the oxidation of the dihydropyridine (B1217469) ring to its corresponding pyridine (B92270) derivative. This reaction effectively abolishes the calcium channel blocking activity of the molecule.
Major Enzyme Isoform: In vitro studies with human liver microsomes and recombinant human CYP enzymes have definitively identified CYP3A4 as the primary enzyme responsible for this oxidative conversion. CYP3A5 also contributes to a lesser extent. This finding is consistent across pre-clinical species, where the orthologous CYP3A enzymes play a similar role.
Metabolite profiling studies in plasma, urine, and feces from rats and dogs have identified several metabolites of levamlodipine. The parent drug is not extensively excreted in its unchanged form, confirming that metabolism is the main route of elimination.
Major Metabolite: The primary metabolite, resulting from the CYP3A4-mediated oxidation, is the inactive pyridine metabolite. This metabolite accounts for a substantial portion of the administered dose found in excreta.
Minor Pathways: Other, less prominent metabolic pathways include O-dealkylation, O-demethylation, and hydrolytic cleavage of the ester side chains, leading to the formation of various acid and alcohol metabolites.
Pharmacological Activity of Metabolites: Crucially, all major identified metabolites of levamlodipine have been found to be pharmacologically inactive or possess significantly diminished activity compared to the parent compound. There are no major circulating active metabolites, meaning the pharmacological effect is attributable solely to levamlodipine itself.
Table 4.4: Major Metabolic Pathways and Metabolites of Levamlodipine
| Metabolite Type | Metabolic Reaction | Key Enzyme | Pharmacological Activity |
| Pyridine derivative | Oxidation of dihydropyridine ring | CYP3A4/5 | Inactive |
| Side chain cleavage products | Hydrolysis of ester groups | Esterases | Inactive |
| O-demethylated products | O-demethylation | CYP Enzymes | Inactive |
Excretion Pathways in Pre-clinical Systems
The excretion of levamlodipine, the pharmacologically active S-enantiomer of amlodipine (B1666008), has been primarily characterized through studies involving its racemic mixture, amlodipine. In preclinical animal models, absorbed amlodipine is extensively metabolized, with the resulting metabolites and a small portion of the parent compound being eliminated through both renal and fecal routes.
In rats, following administration, the excretion of radiolabeled amlodipine and its metabolites is almost equally distributed between urine and feces. nih.gov Specifically, studies with [4-14C]-amlodipine revealed that in rats, 38% of the administered radioactive dose was recovered in the urine, with the remainder found in the feces. nih.gov This indicates a significant role for both renal and hepatobiliary clearance in this species. Similarly, in mice, urinary excretion accounted for 25% of the dose, while in dogs, it was 45%. nih.gov These findings suggest species-specific differences in the primary excretion pathway.
Across different preclinical species, only a small fraction of the administered dose is excreted as the unchanged parent drug. For instance, in human studies, which can provide context for preclinical findings, approximately 10% of the parent compound is excreted in the urine along with 60% of its metabolites. wikipedia.org This extensive metabolism prior to excretion is a key feature of amlodipine's pharmacokinetic profile. The primary metabolic route involves the oxidation of the dihydropyridine ring to a pyridine derivative. nih.gov
Table 1: Urinary Excretion of Radiolabeled Amlodipine in Preclinical Models and Humans
| Species | Percentage of Dose Recovered in Urine | Reference |
| Mouse | 25% | nih.gov |
| Rat | 38% | nih.gov |
| Dog | 45% | nih.gov |
| Human | 62% | nih.gov |
This table summarizes the percentage of a radiolabeled dose of amlodipine recovered in the urine of different species, highlighting the inter-species variability in renal excretion.
Pharmacodynamic Biomarker Discovery and Validation in Pre-clinical Settings
The discovery and validation of pharmacodynamic (PD) biomarkers are crucial for understanding a drug's mechanism of action and for predicting its therapeutic efficacy and potential adverse effects in preclinical studies. altex.orgnih.gov For a cardiovascular agent like levamlodipine, PD biomarkers can provide insights into its effects on the vascular system and other physiological parameters. altex.org
In the context of antihypertensive drugs, blood pressure is the most direct and clinically relevant pharmacodynamic endpoint. bio-rad.com However, preclinical research often seeks to identify more nuanced biomarkers that can elucidate the drug's effects at a molecular and cellular level. nih.gov For calcium channel blockers like levamlodipine, these could include markers of vasodilation, changes in cardiac function, and downstream signaling pathways affected by the blockage of L-type calcium channels. wikipedia.org
Preclinical studies may investigate a range of potential biomarkers to assess the pharmacodynamic effects of levamlodipine. These can include:
Hemodynamic Parameters: Beyond systemic blood pressure, parameters such as heart rate, cardiac output, and peripheral resistance can be monitored in animal models to provide a comprehensive picture of the drug's cardiovascular effects.
Vascular Tone Markers: Measurement of changes in the contractility of isolated blood vessel preparations from preclinical models can directly demonstrate the vasodilatory action of levamlodipine.
Biochemical Markers: Changes in plasma levels of renin, angiotensin, and aldosterone (B195564) could be explored as potential biomarkers, given the interplay between calcium channel blockade and the renin-angiotensin-aldosterone system.
Markers of End-Organ Protection: In long-term preclinical studies, particularly in models of hypertension-induced organ damage, biomarkers of kidney (e.g., urinary albumin excretion, kidney injury molecule-1) or cardiac (e.g., cardiac troponins, B-type natriuretic peptide) injury can be validated to demonstrate the protective effects of levamlodipine beyond blood pressure reduction. altex.orgresearchgate.net
The validation process for these biomarkers involves demonstrating a consistent and statistically significant relationship between the biomarker response and the administered dose or concentration of levamlodipine. bio-rad.com This ensures that the biomarker accurately reflects the pharmacological activity of the compound. mdpi.com
Table 2: Potential Pharmacodynamic Biomarkers for Levamlodipine in Preclinical Research
| Biomarker Category | Specific Examples | Rationale | Reference |
| Hemodynamic | Blood Pressure, Heart Rate | Direct measure of antihypertensive effect. | bio-rad.com |
| Vascular | Endothelin-1, Nitric Oxide | Reflects effects on vascular tone and endothelial function. | |
| Cardiac | Cardiac Troponins, B-type Natriuretic Peptide | Indicators of cardiac stress and injury. | altex.org |
| Renal | Urinary Albumin Excretion, Kidney Injury Molecule-1 (KIM-1) | Markers of kidney function and damage. | altex.orgresearchgate.net |
This table outlines potential categories of pharmacodynamic biomarkers that could be investigated in preclinical studies of levamlodipine, along with specific examples and their scientific rationale.
Advanced Analytical Methodologies for Levamlodipine Malate
Chromatographic Techniques for Purity and Assay
Chromatographic methods are fundamental in pharmaceutical analysis for separating and quantifying components within a mixture. For Levamlodipine (B1674848) Malate (B86768), various chromatographic techniques are utilized to assess its purity and determine its concentration in bulk drug substances and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Levamlodipine Malate. nih.gov Its versatility allows for the development of stability-indicating methods, which can separate the active pharmaceutical ingredient (API) from its degradation products and impurities. tsijournals.com
A typical Reverse-Phase HPLC (RP-HPLC) method for the simultaneous estimation of levamlodipine and other drugs might employ a C18 column. researchgate.netgoogle.com For instance, a method for amlodipine (B1666008) besylate tablets uses a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) solution and methanol (B129727) with UV detection at 238 nm. google.com The separation of levamlodipine from its enantiomer, (R)-amlodipine, can be achieved using chiral HPLC methods.
Key Findings from HPLC Studies:
Impurity Profiling: HPLC methods have been successfully used to detect and quantify impurities in amlodipine besylate, including those formed under stress conditions like acid and base hydrolysis and oxidation. tsijournals.com
Stability Indicating: Forced degradation studies using HPLC have shown that amlodipine can degrade significantly under acidic, basic, and oxidative conditions. tsijournals.com
Method Validation: Validated HPLC methods for amlodipine and its combinations demonstrate good linearity, precision, accuracy, and robustness, making them suitable for routine quality control. researchgate.netscience.gov
Interactive Data Table: HPLC Method Parameters for Amlodipine Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Stationary Phase | C18 column | Welch Ultimate® C18 |
| Mobile Phase | Ammonium acetate buffer and methanol | 2.3g/L ammonium acetate solution (A) and methanol (B) |
| Detection Wavelength | 230 nm | 238 nm |
| Application | Simultaneous determination of bisoprolol (B1195378) fumarate (B1241708) and amlodipine besylate | Detection of related substances in levamlodipine besylate tablets |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. oup.comresearchgate.net This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures. scirp.org
The advantages of UHPLC include reduced solvent consumption, making it a more environmentally friendly and cost-effective option for routine analysis in quality control laboratories. oup.comresearchgate.net UHPLC methods have been developed for the simultaneous quantification of amlodipine with other cardiovascular drugs, demonstrating excellent selectivity, linearity, and precision. oup.commdpi.com The increased sensitivity of UHPLC is particularly beneficial for detecting low-level impurities and for bioanalytical studies. scirp.orgnih.gov
Key Findings from UHPLC Studies:
Speed and Efficiency: UHPLC significantly reduces analysis time compared to HPLC. oup.com
Enhanced Sensitivity: The technique provides greater sensitivity, which is crucial for impurity determination and pharmacokinetic studies. scirp.orgnih.gov
Method Transfer: Analytical methods can be successfully transferred from HPLC to UHPLC, often with improvements in performance. oup.com
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful analytical technique, particularly useful for the analysis of volatile and thermally stable compounds. scielo.br In the context of this compound, GC is primarily employed for the determination of residual solvents in the bulk drug. derpharmachemica.com Additionally, GC coupled with a mass spectrometer (GC-MS) can be used for the identification and quantification of certain impurities and for forensic analysis. researchgate.netresearchgate.netnih.gov
A validated GC method for residual solvents in amlodipine besylate used a DB-FFAP column with a flame ionization detector (FID). derpharmachemica.com For the determination of amlodipine in biological samples, a GC-MS method has been developed using a column with a 5% phenyl-95% dimethylpolysiloxane stationary phase. researchgate.netnih.gov
Key Findings from GC Studies:
Residual Solvents: GC is a standard method for ensuring that residual solvents in the drug substance are below the limits specified by regulatory bodies. derpharmachemica.com
Genotoxic Impurities: A GC method has been developed to detect potential genotoxic impurities, such as beta-aminocrotonic acid methyl ester, in amlodipine besylate. google.com
Forensic Analysis: GC-MS has proven effective in determining amlodipine levels in tissues and blood in forensic investigations. researchgate.netnih.gov
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)
Thin Layer Chromatography (TLC) and its more advanced version, High-Performance Thin Layer Chromatography (HPTLC), are valuable tools for the qualitative and quantitative analysis of pharmaceuticals. researchgate.net These techniques are known for their simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. nih.govijpsr.com
HPTLC methods have been developed for the simultaneous estimation of amlodipine with other drugs in combined dosage forms. asianpubs.orgnih.govphmethods.net A typical HPTLC method involves applying the sample to a pre-coated silica (B1680970) gel 60 F254 plate, developing the plate with a suitable mobile phase, and then quantifying the separated spots using a densitometer. nih.govresearchgate.net
Key Findings from TLC/HPTLC Studies:
Simultaneous Quantification: HPTLC allows for the successful simultaneous determination of amlodipine and other active ingredients in combination tablets. ijpsr.comphmethods.net
Method Validation: Validated HPTLC methods demonstrate good precision, accuracy, and linearity over a specific concentration range. phmethods.netresearchgate.net
Versatility: Different mobile phase compositions can be used to achieve optimal separation of the compounds of interest. asianpubs.orgresearchgate.net
Interactive Data Table: HPTLC Method Parameters for Amlodipine Combinations
| Parameter | HPTLC Method 1 | HPTLC Method 2 |
| Stationary Phase | Silica gel 60 F254 | Aluminum plates pre-coated with silica gel 60F254 |
| Mobile Phase | Toluene:Methanol:Acetic acid (7:3:0.1 v/v/v) | Chloroform:Butan-1-ol:Ammonia (6:4:0.1 v/v/v) |
| Detection Wavelength | 244 nm | 254 nm |
| Application | Simultaneous quantitation of amlodipine besylate and valsartan | Simultaneous estimation of amlodipine besylate, hydrochlorothiazide, and telmisartan |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive detection of this compound and its related substances.
Mass Spectrometry (MS, LC-MS, LC-MS/MS, Q-TOF)
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective technique for the analysis of this compound. nih.govnih.gov LC-MS/MS, which involves tandem mass spectrometry, provides even greater specificity and is widely used for the quantification of levamlodipine in biological matrices such as plasma. nih.govresearchgate.netresearchgate.net
LC-MS/MS methods for levamlodipine often utilize a C18 column for chromatographic separation and electrospray ionization (ESI) in the positive ion mode for detection. nih.govdovepress.com These methods are capable of achieving very low limits of quantification, making them ideal for pharmacokinetic and bioequivalence studies. nih.govnih.gov
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, is instrumental in the identification and structural elucidation of unknown impurities and degradation products. hpst.cznih.gov By providing accurate mass measurements, Q-TOF allows for the determination of the elemental composition of an unknown compound. tsijournals.comhpst.cz
Key Findings from Mass Spectrometry Studies:
Bioanalysis: LC-MS/MS is the gold standard for determining levamlodipine concentrations in human plasma, with methods validated for linearity, precision, and accuracy. nih.govresearchgate.net
Impurity Characterization: LC-Q-TOF MS has been used to identify and characterize degradation products of amlodipine, providing insights into its stability profile. hpst.cznih.gov
High Sensitivity: LC-MS/MS methods offer high sensitivity with lower limits of quantification in the picogram per milliliter (pg/mL) range. nih.gov
Interactive Data Table: LC-MS/MS Method Parameters for Levamlodipine Bioanalysis
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Chromatographic Column | Philomen Chiral MX (2) | ZORBAX SB C18 |
| Mobile Phase | Acetonitrile (B52724), Monoethanolamine, Isopropyl alcohol (A) and Isopropyl alcohol-Acetonitrile (B) | Acetonitrile and 0.1% formic acid |
| Ionization Mode | Positive Ion Mode (MRM) | Electrospray Ionization (ESI) |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | 0.1 µg/L |
| Application | Bioequivalence study of levamlodipine | Pharmacokinetic study of levamlodipine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In ¹H NMR spectroscopy, the chemical shifts (δ) of protons in the levamlodipine and malate moieties provide distinct signals. For the malate portion, characteristic resonances can be observed around δ 4.29, 2.67, and 2.38 ppm. frontiersin.org The specific chemical shifts for the levamlodipine structure can be found in various databases and literature, providing a comprehensive proton map of the molecule. drugbank.comrsc.org
Table 1: Representative NMR Data for Malate
| Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | 4.29 | dd |
| ¹H | 2.67 | dd |
| ¹H | 2.38 | dd |
| ¹³C | Varies |
Note: Chemical shifts can vary depending on the solvent and experimental conditions. Data derived from studies on malate. frontiersin.orghmdb.cahmdb.cahmdb.ca
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable tools for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique used to determine the concentration of levamlodipine in a sample. Levamlodipine exhibits characteristic absorbance maxima (λmax) in the UV region due to its electronic transitions.
The λmax for amlodipine, the active moiety in this compound, is typically observed around 238 nm and 366 nm. researchgate.netijpcbs.com The specific λmax can be influenced by the solvent used for analysis. For instance, in 0.01M HCl, the λmax is reported to be 239 nm. researchgate.net This technique is widely employed for assay and dissolution testing of levamlodipine dosage forms. By creating a calibration curve of absorbance versus concentration, the amount of levamlodipine in an unknown sample can be accurately determined. researchgate.net
Structural Elucidation Techniques
The definitive structural elucidation of this compound relies on a combination of analytical techniques. While NMR and IR spectroscopy provide crucial information about the molecular structure and functional groups, X-ray crystallography offers the most definitive evidence of the three-dimensional arrangement of atoms in the crystalline state.
X-ray diffraction analysis of a single crystal of this compound can determine the precise bond lengths, bond angles, and stereochemistry of the molecule, confirming the (S)-configuration of the chiral center in levamlodipine. This technique also elucidates the ionic interaction between the levamlodipine cation and the malate anion and reveals the packing of the molecules in the crystal lattice. google.com Mass spectrometry is another essential tool, providing the exact molecular weight of the levamlodipine and malate ions, further confirming the identity of the compound. nih.gov
Impurity Profiling and Quantification
Ensuring the purity of this compound is critical for its quality and efficacy. Impurity profiling involves the identification and quantification of any unwanted chemical substances present in the drug substance.
Identification of Related Substances and Degradation Products
Various analytical methods, primarily high-performance liquid chromatography (HPLC), are employed to separate and identify potential impurities in this compound. nih.govresearchgate.net These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).
Common degradation pathways for amlodipine include oxidation and hydrolysis. ceon.rs One known degradation product is dehydro-amlodipine. researchgate.net Forced degradation studies, where the drug substance is exposed to stress conditions such as heat, light, acid, and base, are performed to identify potential degradation products that may form during storage. ceon.rs The structures of these impurities are typically elucidated using hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net
Table 2: Common Impurities of Amlodipine
| Impurity Name | Type |
|---|---|
| Dehydro-amlodipine | Degradation Product |
| Amlodipine-related compound A | Process-related |
| Amlodipine-related compound B | Process-related |
This table lists general types of impurities that can be found in amlodipine products. Specific impurities in this compound may vary.
Quantification of Residual Solvents
Residual solvents are organic volatile chemicals used during the synthesis of the drug substance or in the preparation of the drug product. Their levels are strictly controlled according to regulatory guidelines such as those from the International Council for Harmonisation (ICH). fda.gov
The primary technique for the quantification of residual solvents is gas chromatography (GC) with headspace sampling. thermofisher.comsepscience.com This method allows for the separation and quantification of volatile organic compounds. Common solvents that may be present include methanol, methylene (B1212753) chloride, and toluene. spectrumchemical.com The method must be validated to ensure its accuracy, precision, and linearity for the specific solvents being monitored. scielo.br
Table 3: Commonly Monitored Residual Solvents
| Solvent | Class |
|---|---|
| Methanol | Class 2 |
| Methylene Chloride | Class 2 |
| Toluene | Class 2 |
| Ethyl Acetate | Class 3 |
| 2-Propanol | Class 3 |
Classification according to ICH guidelines. The specific solvents and their limits depend on the manufacturing process. spectrumchemical.com
Elemental Impurity Analysis
The control of elemental impurities in pharmaceutical products is a critical aspect of quality control, ensuring patient safety. For this compound, as with other drug substances, a risk-based approach is applied to manage the presence of these impurities, guided by the International Council for Harmonisation (ICH) Q3D guideline. fda.goveuropa.eu This process involves a comprehensive risk assessment that considers all potential sources of elemental impurities, including the drug substance, excipients, manufacturing equipment, and container closure systems. fda.gov
The risk assessment for this compound tablets evaluates potential contributions from all components and processes. fda.gov For solid dosage forms, the risk of elemental leaching from the container closure system is generally considered minimal. europa.eu However, for liquid and semi-solid forms, the potential for leaching is higher and requires thorough investigation. europa.eu Based on the risk assessment, if the levels of elemental impurities are determined not to exceed the Permitted Daily Exposure (PDE) limits established in the ICH Q3D guideline, routine testing for these impurities may not be required for product release. fda.gov
The ICH Q3D guideline classifies elemental impurities into different classes based on their toxicity and likelihood of occurrence in the drug product. europa.eu
Class 1 elements (As, Cd, Hg, Pb) are human toxicants with limited use in pharmaceutical manufacturing and require evaluation in the risk assessment for all drug products. europa.eu
Class 2 elements are generally considered route-dependent in their toxicity. This class is further divided into Class 2A (elements with high probability of occurrence) and Class 2B (elements with a reduced probability of occurrence).
Class 3 elements have relatively low toxicity by the oral route of administration.
The following table summarizes the PDE for various elemental impurities as defined by the ICH Q3D guideline.
Table 1: ICH Q3D Permitted Daily Exposures (PDE) for Elemental Impurities (Oral Route)
| Class | Element | PDE (µ g/day ) |
|---|---|---|
| 1 | Arsenic (As) | 1.5 |
| Cadmium (Cd) | 0.5 | |
| Mercury (Hg) | 3.0 | |
| Lead (Pb) | 0.5 | |
| 2A | Cobalt (Co) | 5.0 |
| Vanadium (V) | 10.0 | |
| Nickel (Ni) | 20.0 | |
| 2B | Silver (Ag) | 15.0 |
| Gold (Au) | 30.0 | |
| Iridium (Ir) | 10.0 | |
| Osmium (Os) | 10.0 | |
| Palladium (Pd) | 10.0 | |
| Platinum (Pt) | 10.0 | |
| Rhodium (Rh) | 10.0 | |
| Ruthenium (Ru) | 10.0 | |
| Selenium (Se) | 150.0 | |
| Thallium (Tl) | 0.8 | |
| 3 | Barium (Ba) | 140.0 |
| Chromium (Cr) | 25.0 | |
| Copper (Cu) | 250.0 | |
| Lithium (Li) | 55.0 | |
| Molybdenum (Mo) | 300.0 | |
| Antimony (Sb) | 120.0 | |
| Tin (Sn) | 600.0 |
Data sourced from ICH Q3D (R1) Guideline. europa.eu
Chiral Purity Determination and Enantiomeric Excess Analysis
Levamlodipine is the pharmacologically active (S)-enantiomer of amlodipine. ijcrt.orgncats.io The (R)-enantiomer is considered less active and may contribute to side effects. bhu.ac.in Therefore, the accurate determination of chiral purity and the quantification of the enantiomeric excess (% ee) are paramount for ensuring the quality and efficacy of this compound. Various advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are employed for this purpose. bhu.ac.inresearchgate.net
The most common approach for chiral separation is the direct method using a Chiral Stationary Phase (CSP). eijppr.comchiralpedia.com This involves the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. eijppr.comchiralpedia.com
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC methods are widely used for the enantioseparation of amlodipine. These methods often utilize polysaccharide-based or protein-based CSPs. ijcrt.orgmdpi.com The choice of the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for achieving optimal separation. chiralpedia.comaditum.org
One study utilized an Ultron ES-OVM (ovomucoid) chiral column for the separation of amlodipine enantiomers. bhu.ac.in The mobile phase consisted of a dibasic sodium phosphate (B84403) buffer (20mM, pH 7.0) and acetonitrile in an 80:20 v/v ratio, with detection at 360 nm. bhu.ac.in Another approach involves using polysaccharide-derived CSPs, such as CHIRALCEL OD-RH or CHIRALCEL OD-3R, with mobile phases like isopropanol (B130326)/hexane. aditum.org Research has demonstrated that diastereomeric salt formation using resolving agents like O,O-di-p-toluoyl-D-tartrate can achieve high enantiomeric purity (>99% ee). ijcrt.org
Table 2: Examples of Chiral HPLC Methods for Amlodipine Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|---|---|
| Ultron ES-OVM (Ovomucoid) | 20mM Dibasic Sodium Phosphate (pH 7.0) / Acetonitrile (80:20) | 1.0 | 360 | Not Reported | Not Reported | bhu.ac.in |
| CHIRALCEL OD-RH | Isopropanol / Hexane (50:50) | 0.05 | Not Reported | 1.895, 2.955 | Not Reported | aditum.org |
| CHIRALCEL OD-3R | Isopropanol / Hexane (40/60) | 0.05 | Not Reported | Low (0.01-0.12) | Not Reported | aditum.org |
| Not Specified (RP-HPLC) | Not Specified | Not Specified | Not Specified | Not Reported | >99% | ijcrt.org |
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful, economical, and efficient alternative for the enantioseparation of amlodipine. researchgate.netnih.gov This technique utilizes a chiral selector added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. researchgate.netacs.org
A study developed a rapid CE method using carboxymethyl-β-cyclodextrin (CM-β-CD) as the chiral selector. nih.gov Optimal separation was achieved with a 40 mM phosphate buffer at pH 3.5, containing 4 mM CM-β-CD. nih.gov This method yielded an exceptionally high resolution (Rs = 9.8) and was validated for determining the R-amlodipine impurity at a 0.2% level. nih.gov Another study investigated various cyclodextrins and found that 20 mM α-CD in a 25 mM H3PO4 buffer (pH 3.0) provided good separation with a resolution of 1.51. researchgate.net The concentration of the chiral selector is a critical parameter; it must be optimized to ensure baseline separation in the shortest possible analysis time. acs.org
Table 3: Examples of Capillary Electrophoresis Methods for Amlodipine Enantiomers
| Chiral Selector (CS) | Background Electrolyte (BGE) | Voltage (kV) / Temp (°C) | Resolution (Rs) | Key Finding | Reference |
|---|---|---|---|---|---|
| 4 mM Carboxymethyl-β-cyclodextrin (CM-β-CD) | 40 mM Phosphate buffer (pH 3.5) | 30 kV / 25 °C | 9.8 | Validated for determining R-amlodipine at 0.2% level. nih.gov | nih.gov |
| 2.5 mg/mL Carboxymethyl-β-cyclodextrin (CM-β-CD) | 50 mM Phosphate buffer (pH 4.0) | Not Reported | 1.68 | Achieved baseline separation with reduced analysis time and CS consumption. acs.org | acs.org |
Stability and Degradation Pathway Research
Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug molecule. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.
Hydrolytic degradation involves the breakdown of a substance by reaction with water, which can be significantly influenced by pH. wisdomlib.org
Acidic Conditions: Levamlodipine (B1674848) has been shown to be susceptible to degradation under acidic conditions. researchgate.net Studies on the related compound, amlodipine (B1666008) besylate, revealed significant degradation in acidic media. For instance, one study reported approximately 1% degradation in 0.1 M HCl, while another observed 60% degradation under more strenuous acidic conditions. nih.govlcms.cz A more in-depth investigation showed 75.2% degradation of amlodipine besylate in 5 M HCl at 80°C over 6 hours. psu.eduresearchgate.net The rate of degradation can be influenced by the concentration of the acid and the temperature. nih.gov As a weak base, amlodipine is predominantly in its ionized form at low pH, which can affect its susceptibility to hydrolysis. nih.gov
Basic Conditions: Levamlodipine also demonstrates instability in alkaline environments. researchgate.net Studies on amlodipine besylate showed considerable degradation under basic conditions, with one study reporting 43% degradation in 0.1 M NaOH. nih.gov Another study found 25% degradation in a basic medium. lcms.cz Complete degradation was achieved in 5 M NaOH at 80°C for 6 hours. researchgate.net The degradation kinetics in basic conditions have been observed to follow second-order kinetics. nih.gov
Neutral Conditions: In neutral aqueous solutions, levamlodipine and its related salts are generally more stable compared to acidic or basic conditions. researchgate.netnih.gov However, the presence of certain excipients can induce degradation even under neutral pH.
The following table summarizes the findings of hydrolytic degradation studies on amlodipine besylate, a closely related salt.
| Stress Condition | Reagent | Temperature | Duration | Degradation (%) |
| Acidic | 0.1 M HCl | Ambient | 3 days | ~1% nih.gov |
| Acidic | - | - | - | 60% lcms.cz |
| Acidic | 5 M HCl | 80°C | 6 hours | 75.2% researchgate.net |
| Basic | 0.1 M NaOH | Ambient | 3 days | 43% nih.gov |
| Basic | - | - | - | 25% lcms.cz |
| Basic | 5 M NaOH | 80°C | 6 hours | 100% researchgate.net |
Oxidative degradation involves the chemical degradation of a substance by an oxidizing agent. Levamlodipine has been subjected to oxidative stress to assess its stability.
Studies on amlodipine besylate using hydrogen peroxide (H₂O₂) as the oxidizing agent have shown varying degrees of degradation. One study reported about 1% degradation in 3% H₂O₂ over 3 days at ambient temperature. nih.gov Another study using 30% H₂O₂ observed 20% degradation. lcms.cz A more aggressive condition of 3% H₂O₂ in a methanol-water mixture at 80°C for 6 hours resulted in 80.1% degradation. psu.eduresearchgate.net These studies indicate that levamlodipine malate (B86768) is susceptible to oxidation, with the extent of degradation depending on the concentration of the oxidizing agent and the temperature.
| Stress Condition | Reagent | Temperature | Duration | Degradation (%) |
| Oxidative | 3% H₂O₂ | Ambient | 3 days | ~1% nih.gov |
| Oxidative | 30% H₂O₂ | - | - | 20% lcms.cz |
| Oxidative | 3% H₂O₂:Methanol (B129727) (80:20) | 80°C | 6 hours | 80.1% researchgate.net |
Photolytic degradation is the breakdown of molecules by photons, particularly from ultraviolet (UV) or visible light. Dihydropyridine (B1217469) class drugs, including levamlodipine, are known to be photosensitive. arcjournals.org
Forced degradation studies have confirmed the photolability of amlodipine. nih.gov Exposure of amlodipine besylate to UV and visible light resulted in about 5% degradation. nih.gov Another study reported a 32.2% degradation after 14 days in a photostability chamber. psu.eduresearchgate.net The primary mechanism of photodegradation for dihydropyridines is the aromatization of the dihydropyridine ring. innovareacademics.innih.govresearchgate.net The degradation follows pseudo-first-order kinetics. researchgate.net The quantum yield of this photoreaction is relatively low, but the high absorptivity of the molecule in the UV-A range contributes significantly to its photolability. nih.gov
| Stress Condition | Light Source | Exposure | Degradation (%) |
| Photolytic | UV and Visible Light | 200 W-h/m² (UVA) & 1.2 million lux-h (Vis) | 5% nih.gov |
| Photolytic | Photostability Chamber | 14 days | 32.2% researchgate.net |
| Photolytic | UV Radiation | 24 hours | 10.45% innovareacademics.in |
Thermal degradation is the breakdown of a substance due to heat. Levamlodipine and its salts have been evaluated for their stability under thermal stress.
Studies on amlodipine besylate have shown it to be relatively stable to heat. No degradation was observed when the drug substance was stored at 105°C for 3 days. nih.gov Another study also reported no major impurities were found under thermal degradation, even after prolonged exposure. lcms.cz However, at higher temperatures, amlodipine base can undergo intramolecular reactions to form cyclic degradation products. nih.gov One study on amlodipine besylate tablets reported a 59.62% degradation after 60 minutes at 80°C in a water bath. arcjournals.org
| Stress Condition | Temperature | Duration | Degradation (%) |
| Thermal | 105°C | 3 days | No degradation nih.gov |
| Thermal | 80°C | 48 hours | No major impurities lcms.cz |
| Thermal (in solution) | 80°C | 60 minutes | 59.62% arcjournals.org |
Identification and Structural Characterization of Degradation Products
A significant part of stability testing is the identification and characterization of the impurities and degradation products that are formed. Various analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are employed for this purpose. nih.govresearchgate.netresearchgate.net
Under acidic and oxidative conditions, a primary degradation product is the pyridine (B92270) derivative of amlodipine (Impurity D), formed by the aromatization of the dihydropyridine ring. lcms.czresearchgate.net Mass spectrometry has confirmed the presence of this dehydro-amlodipine derivative with a molecular formula of C₂₀H₂₃N₂O₅Cl. psu.eduresearchgate.net
In basic conditions, a different degradation profile is observed. One major degradation product has been identified with a molecular formula of C₁₅H₁₆NOCl. researchgate.net
Under thermal stress, amlodipine base can form three cyclic products through intramolecular reactions. nih.gov
Drug-excipient interactions can also lead to unique degradation products. For instance, a reaction between amlodipine and formaldehyde, which can originate from excipients, has been shown to form 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-(morpholin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate. nih.govresearchgate.net
The table below lists some of the identified degradation products of amlodipine.
| Degradation Product | Molecular Formula | Stress Condition(s) |
| Amlodipine Pyridine Derivative (Imp D) | C₂₀H₂₃N₂O₅Cl | Acidic, Oxidative, Photolytic lcms.czresearchgate.netnih.gov |
| Unidentified | C₁₅H₁₆NOCl | Basic researchgate.net |
| 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-(morpholin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | C₂₁H₂₆ClN₂O₅ | Thermal (Drug-excipient interaction with formaldehyde) nih.govresearchgate.net |
| Cyclized Product I (AMLDEG-I) | - | Thermal nih.gov |
| Cyclized Product II (AMLDEG-II) | - | Thermal nih.gov |
| Cyclized Product III (AMLDEG-III) | - | Thermal nih.gov |
Mechanistic Elucidation of Degradation Pathways
Understanding the mechanisms of degradation is key to developing stable formulations.
The most common degradation pathway for dihydropyridines, including levamlodipine, under photolytic, acidic, and some oxidative conditions is the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative. nih.govresearchgate.net This process is often initiated by an oxidation reaction. The photodegradation mechanism is an oxygen-independent process that can be assisted by the intramolecular amino group. nih.gov
Under hydrolytic conditions, the ester groups in the levamlodipine molecule are susceptible to hydrolysis, particularly under basic conditions, leading to the formation of the corresponding carboxylic acids.
Thermal degradation of amlodipine base involves intramolecular cyclization reactions, leading to the formation of unique cyclic impurities. nih.gov
Drug-excipient interactions can introduce alternative degradation pathways. The reaction with formaldehyde, an impurity that can be present in certain excipients, leads to the formation of a morpholine (B109124) derivative through a Pictet-Spengler type reaction. nih.govresearchgate.net Another well-known interaction is the Maillard reaction between the primary amine of amlodipine and reducing sugars like lactose (B1674315), which can be used as an excipient, forming a glycosyl derivative. psu.eduresearchgate.net
Impact of Excipient Interactions on Chemical Stability (e.g., Maillard Reaction)
The chemical stability of Levamlodipine malate in a final dosage form can be significantly influenced by its interactions with pharmaceutical excipients. As an active pharmaceutical ingredient (API) containing a primary amine group, levamlodipine is susceptible to certain chemical reactions, most notably the Maillard reaction, when formulated with reducing sugars. google.comgoogle.com
The Maillard reaction is a well-documented chemical interaction between the amino group of an active ingredient and a reducing sugar, such as lactose, which is a common excipient in tablet formulations. google.comjocpr.com This reaction can lead to the formation of adducts, which are considered impurities and can affect the drug product's quality, efficacy, and safety.
A study on levamlodipine besylate tablets revealed the formation of a lactose adduct when lactose was used as an excipient. researchgate.net The amount of this adduct was found to be positively correlated with environmental temperature, humidity, and storage time. researchgate.net The primary amino group of levamlodipine reacts with the lactose, a reaction that can be catalyzed by other excipients like magnesium stearate. researchgate.net This leads to the generation of the amlodipine lactose adduct. researchgate.net In the same study, dehydro-amlodipine was also detected as a degradation product in all tested products, with its formation being significantly impacted by light and temperature. researchgate.net
These findings underscore the importance of careful excipient selection during the formulation development of this compound to prevent degradation and ensure the stability of the drug product throughout its shelf life. Lactose-free formulations may be preferable to avoid the Maillard reaction. jocpr.com
Table 1: Impact of Excipients on Levamlodipine Stability
| Excipient/Factor | Interaction with Levamlodipine | Resulting Degradation Product/Issue | Influencing Factors | Source |
| Lactose | Maillard Reaction | Amlodipine Lactose Adduct | Temperature, Humidity, Storage Time, Magnesium Stearate | researchgate.net |
| Dicalcium Phosphate (B84403) | Incompatibility (observed with amlodipine maleate) | Increased degradation | - | google.com |
| Light and Temperature | Degradation | Dehydro-amlodipine | - | researchgate.net |
Development of Stability-Indicating Analytical Methods
To ensure the quality and shelf-life of this compound drug products, the development and validation of stability-indicating analytical methods are crucial. These methods are designed to separate the intact drug from its potential degradation products and impurities that may form during manufacturing, storage, or under stress conditions. seejph.comresearchgate.net High-performance liquid chromatography (HPLC) is the most commonly employed technique for this purpose. researchgate.netresearchgate.netijpsr.com
A stability-indicating method must be able to resolve the main peak of levamlodipine from all potential impurities. The development of such a method often involves forced degradation studies, where the drug substance is subjected to harsh conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. seejph.comlcms.czjpionline.org The analytical method is then optimized to ensure that all these degradation products are well-separated from the parent drug peak. nih.gov
Forced degradation studies on the closely related amlodipine besylate have shown significant degradation under various conditions. For instance, considerable degradation has been observed under basic (43%) and photolytic (5%) stress conditions, with about 1% degradation under acidic and oxidative stress, and no degradation under heat and high humidity. nih.gov Another study reported 25% degradation in a basic medium, 60% in an acidic medium, and 20% degradation with 30% hydrogen peroxide (oxidation), while no major impurities were found under thermal degradation. lcms.cz The major degradation products identified under these conditions include Impurity D (with m/z 407) under oxidative and acidic conditions, and other products with m/z values of 395, 349, 381, and 351 in basic degradation. lcms.cz
The development of a stability-indicating HPLC method for levamlodipine besylate tablets has been reported, which was capable of separating levamlodipine from its degradation products, including the lactose adduct and dehydro-amlodipine. researchgate.net The chromatographic conditions for such methods are carefully selected to achieve optimal separation. For example, a method for levamlodipine besylate tablets utilized an Agilent XDB C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile (B52724), and 0.7% triethylamine (B128534) (pH adjusted to 3.0 with phosphoric acid), with UV detection at 238 nm. researchgate.net Another method for amlodipine enantiomers used a fused-silica capillary with a phosphate running buffer containing hydroxypropyl-α-cyclodextrin. nih.gov
The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. researchgate.netijpsr.comnih.gov
Table 2: Summary of Stability-Indicating Analytical Methods for Amlodipine/Levamlodipine
| Method | Analyte(s) | Stationary Phase | Mobile Phase/Buffer | Detection | Key Findings | Source |
| RP-HPLC | Levamlodipine besylate and related substances | Agilent XDB C18 (250 mm × 4.6 mm, 5 µm) | Methanol-acetonitrile-0.7% triethylamine (pH 3.0) | UV at 238 nm | Separated levamlodipine from lactose adduct and dehydro-amlodipine. | researchgate.net |
| HPLC | Amlodipine besylate and impurities | Core shell C18 (100 mm × 4.6 mm; 2.6 μm) | 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol (gradient) | UV at 237 nm | Resolved amlodipine from seven impurities and degradation products. | nih.gov |
| LC/MS/MS | Amlodipine besylate and degradation products | - | Water:ACN (1:1) as diluent | LCMS-8080 with UV detector | Identified major degradation products under acid, base, and oxidative stress. | lcms.cz |
| Capillary Electrophoresis (CE) | Amlodipine enantiomers | Fused-silica capillary | Phosphate buffer (100 mM, pH 3.0) with 5 mM hydroxypropyl-α-cyclodextrin | - | Separated enantiomers from degradation products. | nih.gov |
| RP-HPLC | Amlodipine and Chlorthalidone | Octadecylsilane C18 (25 cm × 4.6 mm, 5 µm) | 0.1% formic acid: methanol: acetonitrile (50:5:45 v/v), pH 3.0 | PDA at 266 nm | Validated stability-indicating method for simultaneous estimation. | ijpsr.com |
Advanced Pharmaceutical Formulation Science
Strategies for Content Uniformity in Low-Dose Formulations
Ensuring content uniformity is a critical challenge in the formulation of oral solid dosage forms containing low-dose active pharmaceutical ingredients (APIs), such as levamlodipine (B1674848) malate (B86768). nih.govpharmtech.com The primary difficulty lies in achieving a homogenous distribution of a very small mass of the drug within a much larger mass of excipients. nih.gov Non-uniform distribution can lead to significant batch-to-batch variability and therapeutic inconsistency, where some dosage units may be sub-potent while others could be toxic. pharmtech.comijrps.com
Several formulation and processing strategies are employed to overcome these challenges. The selection of appropriate excipients is fundamental; for instance, excipients like partially pregelatinized maize starch can impart excellent homogeneity and mitigate segregation in low-dose blends. colorcon.com The physical properties of the API and excipients, such as particle size, shape, and density, must be carefully considered, as significant differences can lead to segregation of the powder blend during manufacturing processes. srce.hr
Manufacturing techniques are chosen to ensure even dispersion. While direct compression is the simplest method, it is often not suitable for low-dose drugs unless the API has excellent flow and cohesive properties. srce.hrucl.ac.uk Therefore, granulation methods are frequently preferred.
Wet Granulation : This involves dissolving or dispersing the drug in a liquid vehicle and spraying the solution onto the powder bed of excipients. nih.gov This helps to "lock" the drug particles onto the larger carrier particles, promoting a more uniform mixture.
Dry Granulation : This method is also used to improve blend uniformity and is particularly useful for moisture-sensitive drugs. nih.gov
Ordered Mixing : This technique involves the adhesion of micronized drug particles onto the surface of larger carrier excipient particles, forming an interactive mixture that resists segregation. nih.gov
Process parameters must be rigorously controlled, including the order of component addition, mixing speed, and mixing time, as these can significantly influence the final content uniformity. srce.hr To verify the adequacy of the mix, analytical methods such as high-performance liquid chromatography (HPLC) and near-infrared (NIR) spectroscopy are used to test samples taken from various locations within the blender and throughout the production run. pharmtech.comucl.ac.uk
Table 1: Key Strategies for Achieving Content Uniformity in Low-Dose Formulations
| Strategy | Principle | Key Considerations |
| Excipient Selection | Using excipients with appropriate particle size and morphology to create interactive, non-segregating mixtures. colorcon.comsrce.hr | Compatibility with API, particle size distribution, flow properties, and cohesiveness. srce.hr |
| Wet Granulation | The API is dissolved or suspended in a granulating fluid and sprayed onto excipients, ensuring it is well-distributed and adhered to carrier particles. nih.gov | API solubility in the granulation fluid; potential for degradation due to moisture and heat. |
| Ordered/Interactive Mixing | Fine, micronized API particles adhere to the surface of larger excipient carrier particles. nih.gov | Requires careful selection of carrier excipients and control of mixing energy to ensure adhesion without causing de-agglomeration. |
| Spray Drying | The API and a carrier are co-dissolved in a solvent and then sprayed into a drying chamber, producing a highly uniform solid dispersion. ijrps.com | Suitable for heat-sensitive APIs, but requires specialized equipment and process optimization. |
| Process Analytical Technology (PAT) | Real-time monitoring of blend uniformity using techniques like NIR or Raman spectroscopy to ensure homogeneity before downstream processing. pharmtech.com | Requires development and validation of specific analytical models for the formulation. |
Enhancement of Active Pharmaceutical Ingredient Bioavailability through Formulation Design
The oral bioavailability of a drug depends significantly on its solubility in gastrointestinal fluids and its permeability across the intestinal membrane. For drugs that are poorly water-soluble, like many calcium channel blockers, the dissolution rate is often the rate-limiting step for absorption. pharmaexcipients.com Formulation science offers several advanced strategies to enhance the bioavailability of such compounds by improving their dissolution characteristics. A patent for (S)-amlodipine malate suggests it possesses unexpectedly favorable properties, including increased bioavailability compared to other salts. google.com
Reducing the particle size of an API is a well-established technique for increasing its effective surface area, which, according to the Noyes-Whitney equation, can lead to an enhanced dissolution rate. mdpi.com
Micronization : This process reduces particle size to the micrometer range (1–1000 µm), typically through milling techniques like jet or ball milling. mdpi.com Micronization improves the dissolution rate but does not typically alter the equilibrium solubility of the crystalline drug. mdpi.com Studies on amlodipine (B1666008) besylate have shown that formulation variables that lead to smaller particle sizes result in better dissolution and bioavailability. nih.gov
Nanonization : This technology reduces particle size to the sub-micron range (<1 µm), creating nanoparticles. Unlike micronization, nanonization can increase the saturation solubility of a drug. mdpi.com This approach, however, often requires the use of stabilizers or polymers to prevent particle aggregation. mdpi.com
Table 2: Comparison of Particle Size Reduction Technologies
| Technology | Typical Particle Size | Impact on Solubility | Impact on Dissolution Rate | Key Consideration |
| Micronization | 1 - 1000 µm | Equilibrium solubility is generally unaffected. mdpi.com | Increased due to larger surface area. mdpi.com | Potential for particle aggregation and poor powder flow. |
| Nanonization (Nanosizing) | < 1 µm | Can increase equilibrium (saturation) solubility. mdpi.com | Significantly increased due to a vast increase in surface area. mdpi.com | Requires stabilizers to prevent aggregation; more complex manufacturing process. mdpi.com |
The choice of a salt form is a critical preformulation decision that can profoundly influence a drug's physicochemical properties, including solubility, dissolution rate, and stability. usf.edu For a basic drug like levamlodipine, forming a salt with an acidic counterion, such as malic acid, can significantly improve its aqueous solubility compared to the free base. usf.edu The selection of the malate salt for levamlodipine was based on its favorable properties, which may include enhanced bioavailability. google.com Comparative data for different salts of S-amlodipine show that the salt form directly impacts pharmacokinetic parameters. For instance, S-amlodipine besylate and S-amlodipine maleate (B1232345) exhibit different maximum plasma concentrations (Cmax) and times to reach maximum concentration (Tmax). drugbank.com
Polymorphism, the ability of a compound to exist in multiple crystalline forms, adds another layer of complexity. cas.cz Different polymorphs of the same API can have different crystal lattice arrangements, leading to variations in physical properties like melting point, solubility, and dissolution rate. google.com Generally, the most thermodynamically stable polymorph has the lowest solubility and dissolution rate. cas.cz Research on amlodipine besylate has identified different polymorphic forms that exhibit distinct dissolution profiles, underscoring the importance of controlling polymorphism during manufacturing to ensure consistent product performance. researchgate.net
Table 3: Pharmacokinetic Comparison of S-Amlodipine Salts
| Salt Form (20mg oral dose) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) |
| S-Amlodipine Besylate | 6.13 ± 1.29 | 8.4 ± 3.6 | 351 ± 72 |
| S-Amlodipine Maleate | 5.07 ± 1.09 | 10.7 ± 3.4 | 330 ± 88 |
| Data from DrugBank, illustrating the influence of the salt form on key pharmacokinetic parameters. drugbank.com |
The main challenge with amorphous forms is their inherent physical instability, as they tend to revert to a more stable, less soluble crystalline form over time. pharmtech.com In an ASD, the polymeric carrier serves to stabilize the amorphous API by restricting its molecular mobility and inhibiting nucleation and crystal growth. pharmaexcipients.com A patent for amorphous levamlodipine besylate notes that this form offers greatly improved solubility and has the potential to increase bioavailability, highlighting the promise of this approach for the levamlodipine molecule. google.com
Table 4: Amorphous Solid Dispersions (ASDs) for Bioavailability Enhancement
| Aspect | Description |
| Principle | The API is molecularly dispersed in a carrier (e.g., polymer) in its high-energy amorphous state. pharmtech.com |
| Advantages | Can significantly increase the aqueous solubility and dissolution rate, leading to supersaturation and enhanced bioavailability. pharmtech.comnih.gov |
| Challenges | The amorphous form is thermodynamically unstable and can recrystallize during storage, compromising the solubility advantage. pharmtech.com |
| Stabilization Mechanism | The polymer carrier increases the glass transition temperature (Tg) and reduces the molecular mobility of the API, preventing recrystallization. pharmaexcipients.com |
| Manufacturing Methods | Spray drying and hot-melt extrusion are common techniques used to produce ASDs. pharmtech.com |
Lipid-based drug delivery systems (LBDDS) are an effective strategy for improving the oral bioavailability of poorly water-soluble and lipophilic drugs. mdpi.comnih.gov These formulations involve dissolving or suspending the API in a mixture of lipids, surfactants, and cosolvents. Upon contact with aqueous gastrointestinal fluids, these systems can form fine dispersions, such as emulsions or microemulsions, which facilitate drug solubilization and absorption. nih.gov
Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are specific types of LBDDS designed to spontaneously form oil-in-water emulsions or microemulsions upon gentle agitation in the GI tract. drug-dev.comfrontiersin.org This self-emulsification process presents the drug in a solubilized state with a large interfacial area for absorption. frontiersin.org The Lipid Formulation Classification System (LFCS) provides a framework for developing these formulations, categorizing them from Type I (simple oils) to Type IV (mixtures of surfactants and hydrophilic cosolvents). drug-dev.com The success of these systems depends on maintaining the drug in a solubilized state throughout GI transit, avoiding precipitation upon dilution and digestion. nih.govmdpi.com
Table 5: Lipid Formulation Classification System (LFCS)
| Type | Composition | Dispersion Characteristics | Digestion |
| Type I | Oils without surfactants (e.g., triglycerides). drug-dev.com | Non-dispersible; requires digestion to form an emulsion. | Required |
| Type II | Oils and water-insoluble surfactants (HLB < 12). mdpi.comdrug-dev.com | Forms self-emulsifying drug delivery systems (SEDDS). | Can be digested |
| Type III | Oils, water-soluble surfactants (HLB > 12), and cosolvents/cosurfactants. drug-dev.com | Forms self-microemulsifying (SMEDDS) or self-nanoemulsifying (SNEDDS) drug delivery systems; clear or bluish appearance. gattefosse.com | Digestion may assist |
| Type IV | Surfactants and hydrophilic cosolvents; no oils. drug-dev.com | Forms micellar solutions. | Least digestible |
| Based on the Lipid Formulation Classification System, which guides the formulation of lipid-based systems. mdpi.comdrug-dev.com |
Excipient Compatibility and Interaction Studies
Excipient compatibility studies are a mandatory and foundational component of preformulation research. europa.euijbpas.com Since excipients often constitute the majority of a solid dosage form's mass, it is crucial to ensure they are physically and chemically compatible with the API. ijbpas.com Incompatibilities can degrade the API, alter its release profile, and compromise the safety, stability, and efficacy of the final product. conicet.gov.arlabinsights.nl
Several analytical techniques are used to screen for potential interactions between an API and various excipients. The most common methods include:
Differential Scanning Calorimetry (DSC) : This thermal analysis technique measures differences in heat flow into a sample and a reference as a function of temperature. nih.gov It is used to detect interactions by observing shifts in the melting point of the API, the appearance or disappearance of peaks, or the emergence of new thermal events in the thermogram of the drug-excipient mixture. nih.govresearchgate.net
Fourier Transform Infrared Spectroscopy (FTIR) : FTIR is a spectroscopic technique used to identify functional groups within a molecule. conicet.gov.ar In compatibility studies, the FTIR spectrum of a physical mixture of the drug and an excipient is compared to the spectra of the individual components. The disappearance of a characteristic drug peak or the appearance of a new peak can indicate a chemical interaction. conicet.gov.arresearchgate.net
Studies performed on the related compound amlodipine besylate have demonstrated its compatibility with common excipients like microcrystalline cellulose (B213188) (MCC), sodium starch glycolate, and crospovidone, as confirmed by FTIR and other analyses. researchgate.net
Table 6: Analytical Techniques for Excipient Compatibility Screening
| Technique | Principle | Information Obtained | Indication of Incompatibility |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions (e.g., melting, crystallization) as a function of temperature. nih.gov | Provides information on the melting point, crystallinity, and purity of the API and its mixtures. | Shift, broadening, or disappearance of the API's melting endotherm; appearance of new exothermic or endothermic peaks. nih.govfarmaciajournal.com |
| Fourier Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, revealing the presence of specific chemical bonds and functional groups. conicet.gov.ar | Provides a "fingerprint" spectrum of the API and excipients. | Appearance of new peaks, disappearance of API's characteristic peaks, or significant shifts in peak position in the spectrum of the mixture. conicet.gov.arresearchgate.net |
Novel Delivery Systems Research (excluding clinical application)
Research into novel delivery systems for levamlodipine malate aims to enhance its physicochemical properties and explore alternative routes of administration beyond conventional oral tablets. These investigations focus on improving drug delivery mechanics, stability, and patient compliance without delving into clinical outcomes.
One significant area of research is the development of transdermal drug delivery systems (TDDS), such as patches. A study focused on creating a long-acting levamlodipine transdermal patch utilized an ion-pair strategy to modify the drug's properties. nih.gov The formation of an ion-pair complex between levamlodipine and sorbic acid was found to alter the physicochemical characteristics of levamlodipine. nih.gov This approach was investigated as a mechanism to reduce the potential for skin irritation by preventing excessive accumulation of the drug in the epidermis. nih.gov The optimized formulation for this patch was developed through in vitro experiments using porcine skin. nih.gov
Another avenue of research involves the formulation of orally disintegrating films (ODFs) or mouth dissolving films (MDFs). While much of the foundational research in this area has been conducted with the racemic mixture, amlodipine, the principles are applicable to this compound. nih.govrjptonline.org The solvent casting method is a common technique used to prepare these films. rjptonline.orgjpbs-online.com This method involves dissolving a film-forming polymer, the active pharmaceutical ingredient (API), and other excipients in a suitable solvent. jpbs-online.com The solution is then cast onto a surface and dried to form a thin film. jpbs-online.com Various polymers have been investigated for this purpose, including hydroxypropyl methylcellulose (B11928114) (HPMC), methyl cellulose (MC), and natural gums like xanthan gum. nih.govrjptonline.org The flexibility and properties of the film are modified using plasticizers such as polyethylene (B3416737) glycol (PEG) 400. jpbs-online.com The goal of these formulations is to create a dosage form that disintegrates rapidly in the oral cavity, which could be advantageous from a formulation perspective. nih.gov Research in this area evaluates physicomechanical properties like thickness, folding endurance, tensile strength, and in vitro drug release profiles. nih.govjpbs-online.com
Table 1: Example Formulation of a Levamlodipine Transdermal Patch
| Component | Role | Composition Detail | Source |
|---|---|---|---|
| Levamlodipine-Sorbic Acid Ion-Pair Complex (LAM-SA) | Active Pharmaceutical Ingredient (Modified) | 13.00% (w/w) | nih.gov |
| Poly (2-Ethylhexyl acrylate-co-N-Vinyl-2-pyrrolidone-co-N-(2-Hydroxyethyl) acrylamide) (PENH) | Adhesive Matrix | Primary vehicle for the drug complex | nih.gov |
| Isopropyl Myristate (IPM) | Permeation Enhancer | 10% (w/w) | nih.gov |
| Patch Thickness | Physical Parameter | 70 μm | nih.gov |
Fixed-Dose Combination Formulation Principles (excluding dosage information)
The development of fixed-dose combination (FDC) products involving this compound is based on specific pharmaceutical principles designed to create a more effective or convenient single dosage form. These principles often involve pharmacodynamic synergy, mitigation of undesirable effects, and the application of advanced formulation technologies.
Another formulation principle involves one agent enhancing the efficacy of the other. Research into combining (S)-amlodipine malate with an angiotensin receptor blocker (ARB) was based on the theory that relatively low amounts of an ARB could increase vascular sensitivity to the (S)-amlodipine. google.com This allows for the potential of an effective combination product. Such FDCs are typically formulated into conventional solid oral dosage forms like tablets or capsules, requiring the intimate mixture of the active ingredients with suitable pharmaceutical excipients. google.com
Advanced manufacturing technologies are also being explored to create novel FDC dosage forms. Electrospinning has been used to produce fast-dissolving oral films containing a combination of amlodipine besylate and valsartan. nih.gov In this technique, a solution of the drugs and a polymer matrix, such as polyvinylpyrrolidone (B124986) (PVP), is spun into nanofibers that form a mat. nih.gov This mat can be used as an oral film. nih.gov The principle is to create an amorphous solid dispersion of the drugs within the polymer, which can lead to very rapid dissolution and release of both active ingredients. nih.gov Research showed that such FDC films could achieve drug release of over 90% in as little as 120 seconds for amlodipine besylate and within 360 seconds for the combination, depending on the drug loading. nih.gov
Table 2: Principles of this compound Fixed-Dose Combinations
| Combination Example (Active Ingredients) | Core Formulation Principle | Investigated Dosage Form Technology | Source |
|---|---|---|---|
| Levamlodipine & Chlorthalidone | Synergistic therapeutic effect and mitigation of component-specific side effects. | Compound Tablets | google.com |
| (S)-Amlodipine Malate & Angiotensin Receptor Blocker (e.g., Valsartan) | Enhancement of vascular sensitivity to (S)-amlodipine by the ARB. | Tablets, Capsules | google.comgoogle.com |
| Amlodipine Besylate & Valsartan | Creation of a fast-dissolving amorphous solid dispersion for rapid drug release. | Electrospun Nanofibers (Oral Films) | nih.gov |
Drug Interaction Mechanisms in Vitro and Pre Clinical
Cytochrome P450 Enzyme Modulation (Inhibition/Induction)
Levamlodipine (B1674848), the pharmacologically active (S)-enantiomer of amlodipine (B1666008), undergoes extensive hepatic metabolism. mdpi.com In vitro studies using human liver microsomes have identified that the Cytochrome P450 (CYP) 3A4 isoenzyme is the primary contributor to its metabolic clearance. drugbank.comresearchgate.net The main metabolic pathway involves the dehydrogenation of the dihydropyridine (B1217469) ring to form an inactive pyridine (B92270) metabolite, M9. mdpi.comresearchgate.net Consequently, the co-administration of substances that modulate CYP3A4 activity can significantly alter the plasma concentration of levamlodipine. Strong inhibitors of CYP3A4 may lead to increased plasma levels, while inducers can decrease its concentration. ijhmr.com
The stereoselective nature of CYP interactions has been investigated in vitro by comparing the inhibitory potential of the (S)- and (R)-enantiomers of amlodipine on a panel of nine human CYP isoenzymes. These studies reveal distinct differences in how each enantiomer interacts with the enzymes.
In terms of reversible inhibition of CYP3A, (S)-amlodipine (levamlodipine) was found to be a more potent inhibitor than (R)-amlodipine when using midazolam hydroxylation as a probe. mdpi.com However, for time-dependent inhibition of CYP3A, the (R)-enantiomer was more potent. mdpi.com Furthermore, the (R)-enantiomer demonstrated significantly stronger inhibition of CYP2C9 and CYP2C19 compared to levamlodipine. mdpi.com These findings suggest that the use of enantiomerically pure levamlodipine may reduce the potential for certain CYP-mediated drug-drug interactions that could occur with the racemic mixture due to the absence of the (R)-enantiomer. mdpi.com
Table 1: In Vitro Stereoselective Inhibition of Human Cytochrome P450 Isoenzymes by Amlodipine Enantiomers This table summarizes the inhibitory constants of S-amlodipine (levamlodipine) and R-amlodipine on various CYP enzymes as determined in human liver microsomes. Lower values indicate greater inhibitory potency.
| CYP Isoenzyme | Parameter | S-Amlodipine (Levamlodipine) | R-Amlodipine |
| CYP3A | Ki (µM) (Reversible Inhibition) | 8.95 | 14.85 |
| CYP3A | KI (µM) (Time-Dependent Inhibition) | 14.06 | 8.22 |
| CYP3A | kinact (min-1) (Time-Dependent Inhibition) | 0.041 | 0.065 |
| CYP2C9 | Ki (µM) | 21.45 | 12.11 |
| CYP2C19 | Ki (µM) | 7.22 | 5.97 |
| Data sourced from Hodek et al., 2018. mdpi.com |
Transporter Protein Interactions (e.g., P-glycoprotein, BCRP)
P-glycoprotein (P-gp, also known as ABCB1) is an efflux transporter that plays a significant role in drug absorption and disposition. nih.gov The interaction of amlodipine with P-gp has been evaluated in several in vitro models, yielding results that suggest a complex or low-affinity interaction.
One in vitro study utilizing P-gp-overexpressing human breast cancer cells (MCF-7/ADR) and a rhodamine-123 retention assay concluded that amlodipine did not inhibit P-gp activity at concentrations ranging from 1 to 10 µM. ekjcp.org This finding is supported by other research that classifies amlodipine as a non-P-gp-inhibiting calcium channel blocker, in contrast to potent P-gp inhibitors like verapamil. nih.gov Further evidence comes from the lack of significant clinical interactions between amlodipine and the known P-gp substrate digoxin. nih.gov
Conversely, some experimental data has suggested that racemic amlodipine is a substrate for P-gp and may act as a modulator of the transporter in a concentration-dependent manner, though these effects may not always translate to clinical significance. nih.gov
There is a lack of specific in vitro studies focusing solely on levamlodipine malate (B86768) and its interaction with P-glycoprotein or the Breast Cancer Resistance Protein (BCRP). The available pre-clinical data is primarily derived from studies using racemic amlodipine.
Pharmacodynamic Interaction Mechanisms in In Vitro Systems
The fundamental pharmacodynamic mechanism of levamlodipine malate, established through in vitro research, is the selective blockade of the transmembrane influx of calcium ions through L-type calcium channels. drugbank.comselleckchem.com This action is significantly more pronounced in vascular smooth muscle cells than in cardiac muscle cells, which results in peripheral vasodilation. drugbank.com
In vitro studies have demonstrated the stereoselectivity of this interaction. Receptor binding studies have confirmed that only the (S)-enantiomer, levamlodipine, actively binds to and blocks L-type calcium channels, whereas the (R)-enantiomer is essentially inactive at these channels. selleckchem.com While some in vitro experiments have detected a negative inotropic effect, this has not been observed in intact animals at therapeutic concentrations and is considered unlikely to be clinically relevant. drugbank.com
The primary in vitro pharmacodynamic profile of levamlodipine is characterized by its direct, potent, and stereoselective vasodilatory action on smooth muscle via L-type calcium channel antagonism. selleckchem.com
Mechanistic Studies in Animal Models
Mechanistic drug interaction studies in animal models have provided further insight into the pre-clinical profile of amlodipine, primarily reinforcing the significance of the CYP3A4-mediated interaction pathway.
A study in rats was conducted to investigate the effect of amlodipine on the pharmacokinetics of repaglinide (B1680517), a substrate of both CYP3A4 and P-gp. ekjcp.org When repaglinide was administered orally along with amlodipine, its bioavailability increased significantly. However, amlodipine had no effect on the pharmacokinetics of intravenously administered repaglinide. This led researchers to conclude that amlodipine increased the oral bioavailability of repaglinide by inhibiting intestinal and/or hepatic CYP3A4, rather than by inhibiting P-gp. ekjcp.org
Another study in hypertensive rabbits evaluated the interaction between amlodipine and clarithromycin, a known inhibitor of CYP3A4. ijhmr.com Co-administration of the two drugs resulted in a significant increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC) of amlodipine. This pharmacokinetic change led to a more pronounced pharmacodynamic effect, specifically a greater reduction in blood pressure. ijhmr.com These findings in an animal model clearly demonstrate that inhibition of CYP3A4 metabolism enhances the systemic exposure and hypotensive effect of amlodipine.
Table 2: Pharmacokinetic Interaction of Amlodipine and Clarithromycin in Hypertensive Rabbits This table shows the changes in key pharmacokinetic parameters of amlodipine when administered alone versus when co-administered with the CYP3A4 inhibitor clarithromycin.
| Pharmacokinetic Parameter | Amlodipine Alone | Amlodipine with Clarithromycin |
| Cmax (μg/ml) | 2.03 | 3.52 |
| AUC (μg/ml*h) | 96.10 | 130.0 |
| Clearance (CL) (L/kg/hr) | 74.31 | 54.94 |
| Volume of Distribution (Vd) (L/kg) | 3715 | 4994 |
| Data sourced from Al-Kotaji et al., 2023. ijhmr.com |
Intellectual Property and Patent Landscape Analysis
Patent Trends in Levamlodipine (B1674848) Malate (B86768) Synthesis
Patents related to the synthesis of levamlodipine malate have evolved, reflecting ongoing efforts to improve efficiency, purity, and to circumvent existing intellectual property. Initial patents, such as those by Pfizer, focused on the resolution of racemic amlodipine (B1666008) to isolate the more active S-enantiomer, levamlodipine. patsnap.comgoogle.com One of the early methods involved using D-(-)-tartaric acid or L-(+)-tartaric acid as a resolving agent in dimethyl sulfoxide (B87167) (DMSO). patsnap.comgoogle.com While effective in achieving high optical purity, this process had limitations for industrial-scale production due to the high boiling point of DMSO and potential safety risks during solvent recovery. patsnap.comgoogle.com
Subsequent patent applications have explored alternative resolving agents and solvents to overcome these challenges. For example, some patents describe the use of different chiral resolving agents or the use of more environmentally friendly and safer solvents. google.com There has also been a focus on developing stereoselective synthesis routes to produce levamlodipine directly, thus avoiding the resolution step altogether. These synthetic strategies aim to be more cost-effective and suitable for large-scale manufacturing. google.com
A notable trend is the filing of patents for different salt forms and polymorphs of levamlodipine. For instance, a Chinese patent discloses a levamlodipine maleate (B1232345) compound and its preparation method, claiming improved stability over existing forms. google.com This highlights a strategy to create new intellectual property by developing novel crystalline forms of a known active substance.
The table below summarizes some of the key patent trends in the synthesis of levamlodipine and its salts.
Table 1: Patent Trends in Levamlodipine Synthesis
| Aspect of Synthesis | Description of Patented Technology | Noteworthy Patent Information |
| Chiral Resolution | Initial methods used resolving agents like tartaric acid in DMSO to separate enantiomers from racemic amlodipine. patsnap.comgoogle.com | Pfizer's early patents established this fundamental approach. patsnap.comgoogle.com |
| Alternative Solvents | Later patents explored the use of different solvents to improve safety and ease of recovery compared to DMSO. google.com | A Chinese patent mentions using methyl ethyl sulfoxide as a resolving solvent. google.com |
| New Salt Forms | Patents have been filed for various salts of levamlodipine, including maleate, besylate, and others, often claiming improved properties. google.comepo.orggoogle.comgoogle.com | A Chinese patent for levamlodipine maleate semihydrate claims enhanced stability. google.com |
| Stereoselective Synthesis | Efforts have been made to develop synthetic routes that directly produce the S-enantiomer, avoiding the need for resolution. | This approach can offer greater efficiency and cost-effectiveness for large-scale production. |
Formulation Patent Landscape
The formulation patent landscape for this compound is characterized by a focus on creating novel drug delivery systems and combination therapies. Patents in this area often aim to improve patient compliance, enhance therapeutic efficacy, and extend the product's lifecycle.
A significant area of innovation is the development of combination drug products. Patents have been granted for pharmaceutical compositions that combine levamlodipine or its pharmaceutically acceptable salts with other cardiovascular agents. For example, patents exist for compositions of levamlodipine with beta-blockers like nebivolol (B1214574) or bisoprolol (B1195378), and with diuretics such as chlorthalidone. epo.orggoogle.comgoogle.com These combination therapies can offer a synergistic effect in managing hypertension and may reduce side effects compared to monotherapy. epo.orggoogle.com
Another trend is the development of advanced dosage forms. This includes controlled-release formulations designed to provide a sustained therapeutic effect over an extended period. epo.org Such formulations can improve patient convenience and adherence to treatment. Patents in this space may cover specific excipients, manufacturing processes, or the design of the dosage form itself. epo.org
The table below highlights key areas within the formulation patent landscape for levamlodipine.
Table 2: Formulation Patent Landscape for Levamlodipine
| Formulation Strategy | Description of Patented Technology | Examples of Patented Formulations |
| Combination Therapies | Patents for fixed-dose combinations of levamlodipine with other antihypertensive drugs. | Compositions with beta-blockers (e.g., nebivolol) or diuretics (e.g., chlorthalidone). epo.orggoogle.comgoogle.com |
| Controlled-Release Formulations | Development of oral solid dosage forms that release the active ingredient over a prolonged period. epo.org | Gastroretentive drug delivery systems and other sustained-release technologies. epo.org |
| Novel Dosage Forms | Creation of new types of pharmaceutical preparations beyond standard tablets. | Dispersible tablets and other specialized oral dosage forms. google.com |
| Inclusion of Specific Excipients | Patents may claim formulations with particular pharmaceutically acceptable carriers or adjuvants to achieve desired properties. epo.org | Use of excipients like microcrystalline cellulose (B213188), pregelatinized starch, and others. epo.org |
Freedom to Operate Analysis
A freedom to operate (FTO) analysis is a crucial step for any company planning to develop and commercialize a product containing this compound. jacobacci.comabg-ip.com This analysis involves a detailed search and assessment of existing patents to determine if the proposed product infringes on the intellectual property rights of others. jacobacci.comarcticinvent.com The goal is to minimize the risk of future litigation and ensure the commercial viability of the product. bdblaw.com
The FTO analysis for this compound would need to consider several key areas. Firstly, it would examine the patents related to the synthesis of the active pharmaceutical ingredient (API). This includes not only the basic patents on levamlodipine but also any patents covering specific polymorphs, salt forms, or manufacturing processes. google.com Secondly, the analysis would need to cover formulation patents. This involves a thorough review of patents related to the dosage form, including any specific excipients, drug combinations, or drug delivery technologies that might be used. epo.orggoogle.comepo.org
The complexity of the patent landscape for levamlodipine, with its numerous synthesis and formulation patents, makes a comprehensive FTO analysis a challenging but essential undertaking. patsnap.comgoogle.com The analysis must be jurisdiction-specific, as patent rights are territorial. arcticinvent.com A product that has FTO in one country may still infringe on patents in another.
The table below outlines the key considerations for a freedom to operate analysis for this compound.
Table 3: Key Considerations for Freedom to Operate (FTO) Analysis of this compound
| Area of Analysis | Key Questions to Address | Potential Implications |
| Active Pharmaceutical Ingredient (API) | Are there existing patents on the specific salt form (malate) or polymorphic form of levamlodipine being used? Does the proposed synthesis route infringe on any patented processes? | Infringement could block the manufacturing and sale of the API. |
| Formulation | Does the proposed drug product formulation infringe on any patents related to the dosage form, excipients, or drug combinations? | A patent on the formulation could prevent the commercialization of the final drug product. |
| Geographic Scope | In which countries will the product be manufactured and sold? What is the patent status in each of these jurisdictions? | Patent protection is country-specific, so FTO must be assessed for each target market. arcticinvent.com |
| Patent Validity and Expiry | Are the potentially blocking patents valid? When do they expire? | An invalid patent cannot be infringed. Expired patents enter the public domain. |
| Licensing and Design-Around | If a blocking patent is identified, is it possible to obtain a license from the patent holder? Can the product be redesigned to avoid infringement? | These strategies can provide a pathway to market despite the presence of a relevant patent. arcticinvent.com |
Future Research Directions and Translational Science
Development of Advanced Pre-clinical Models
The future of research on levamlodipine (B1674848) malate (B86768) will likely involve the use of more sophisticated pre-clinical models that can more accurately predict its effects in humans. While traditional animal models have been invaluable, the development of advanced models is crucial for a deeper understanding of its therapeutic potential and mechanisms.
A variety of animal models have been instrumental in the development and study of antihypertensive drugs, including levamlodipine. imrpress.comslideshare.netdoaj.orgnih.gov These models can be broadly categorized into genetic and induced models of hypertension. imrpress.comnih.govijcscardiol.org
Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model as their hypertensive condition closely mimics human essential hypertension. nih.govijcscardiol.org
Dahl Salt-Sensitive (DSS) Rats: These rats develop hypertension when fed a high-salt diet, making them suitable for studying salt-sensitive hypertension. imrpress.comslideshare.net
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Rats: This model of pharmacologically induced hypertension is also frequently used in research. imrpress.comslideshare.net
These animal models allow researchers to study the pathophysiology of hypertension and to evaluate the efficacy of antihypertensive agents like levamlodipine malate. imrpress.comslideshare.net However, these models have limitations, and there is a growing need for more advanced pre-clinical models. kcl-mrcdtp.com
The development of human cardiac organoids from pluripotent stem cells represents a significant leap forward in cardiovascular drug discovery. kcl-mrcdtp.comnews-medical.netnih.govfrontiersin.orgnih.gov These three-dimensional, self-organizing structures can replicate the complex cellular composition and functionality of the human heart, offering a more physiologically relevant platform for studying the effects of drugs like this compound. news-medical.netfrontiersin.orgnih.gov The use of cardiac organoids could revolutionize drug screening and toxicology studies by providing more accurate data on human cardiac responses. news-medical.netfrontiersin.org
| Model Type | Description | Relevance to this compound Research |
|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | Genetically hypertensive rats that mimic human essential hypertension. nih.govijcscardiol.org | Evaluating the long-term efficacy and cardiovascular remodeling effects of this compound. |
| Dahl Salt-Sensitive (DSS) Rats | Develop hypertension on a high-salt diet. imrpress.comslideshare.net | Investigating the effectiveness of this compound in salt-sensitive hypertension. |
| DOCA-Salt Rats | Hypertension is induced by deoxycorticosterone acetate and salt. imrpress.comslideshare.net | Studying the pharmacological mechanisms of this compound in mineralocorticoid-induced hypertension. |
| Cardiac Organoids | 3D self-organizing structures derived from human stem cells that mimic the heart. kcl-mrcdtp.comnews-medical.netnih.govfrontiersin.orgnih.gov | Providing a human-specific platform for high-throughput screening, and mechanistic studies of this compound. frontiersin.org |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
The integration of "omics" technologies, such as metabolomics and proteomics, is poised to provide a more holistic understanding of the systemic effects of this compound. revespcardiol.orgmetabolon.comresearchgate.net These approaches allow for the comprehensive analysis of metabolites and proteins, offering insights into the biochemical pathways modulated by the drug. revespcardiol.orgresearchgate.netsciltp.com
Metabolomics in cardiovascular research can help in the discovery of biomarkers for disease and in understanding the mechanisms of drug action. metabolon.comresearchgate.netsciltp.comnih.gov Untargeted metabolomics, for instance, can measure a wide array of metabolites in biological samples, providing a snapshot of the metabolic state. sciltp.com A study on the effects of different antihypertensive drugs, including the related compound amlodipine (B1666008), on plasma metabolomic profiles revealed that these drugs can cause subtle but distinct changes in metabolites. nih.govplos.orgplos.org For example, amlodipine, bisoprolol (B1195378), and losartan (B1675146) were found to decrease the levels of long-chain acylcarnitines. nih.govplos.org Such findings suggest that metabolomics can elucidate the metabolic impact of this compound beyond its primary effect on blood pressure. nih.govplos.org
Proteomics offers a powerful tool for identifying protein biomarkers and therapeutic targets in cardiovascular diseases. nih.govahajournals.orgnih.gov By analyzing the protein composition of cardiac tissue and plasma, researchers can gain insights into the molecular changes that occur in response to disease and drug treatment. nih.govnih.govnih.govfrontiersin.orgspringernature.com For example, proteomic analysis of cardiac muscle can reveal changes in proteins involved in cardiac contraction and signaling pathways. plos.org In the context of this compound, proteomics could be used to identify proteins that are differentially expressed in response to the drug, potentially revealing new therapeutic targets or biomarkers of drug efficacy.
The combined use of metabolomics and proteomics can provide a more comprehensive picture of the biological effects of this compound. revespcardiol.org By integrating data from these different "omics" layers, researchers can construct a more complete understanding of the drug's mechanism of action and its impact on cardiovascular health. revespcardiol.orgresearchgate.net
| Omics Technology | Application in this compound Research | Potential Insights |
|---|---|---|
| Metabolomics | Profiling of metabolites in plasma, urine, and tissues following drug administration. metabolon.comresearchgate.netsciltp.comnih.gov | Identification of metabolic signatures of drug response and novel biomarkers of efficacy. nih.govplos.org |
| Proteomics | Analysis of protein expression and post-translational modifications in cardiac and vascular tissues. nih.govahajournals.orgnih.gov | Discovery of novel therapeutic targets and mechanistic understanding of drug action at the protein level. nih.govnih.govfrontiersin.orgspringernature.complos.org |
| Integrated Omics | Combining metabolomic and proteomic data to build comprehensive models of drug action. revespcardiol.orgresearchgate.net | A systems-level understanding of the multifaceted effects of this compound on cardiovascular biology. revespcardiol.org |
Artificial Intelligence and Machine Learning Applications in Drug Design and Formulation
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery and development, and their application to compounds like this compound holds significant promise. These technologies can be used to analyze vast datasets to identify new drug candidates, optimize formulations, and predict drug interactions.
In the context of calcium channel blockers, AI and ML techniques are already being employed. Quantitative Structure-Activity Relationship (QSAR) models, often enhanced with artificial neural networks (ANNs), are used to predict the biological activity of dihydropyridine (B1217469) derivatives. imrpress.comslideshare.netdoaj.orgnih.gov These computational models can accelerate the discovery of new drug candidates by screening large virtual libraries of molecules. imrpress.comslideshare.net
Machine learning algorithms can also be used to predict drug-target interactions, which is crucial for identifying new therapeutic applications for existing drugs. Furthermore, AI can aid in the optimization of drug formulations by predicting properties such as drug release profiles and bioavailability. This can lead to the development of more effective and patient-friendly dosage forms.
The integration of AI into the drug development pipeline has the potential to significantly reduce the time and cost associated with bringing new therapies to market. For this compound, AI could be used to explore potential new indications, design novel delivery systems, and personalize treatment regimens based on patient-specific data.
| AI/ML Application | Description | Relevance to this compound |
|---|---|---|
| QSAR Modeling | Predicting the biological activity of compounds based on their chemical structure. imrpress.comslideshare.netdoaj.orgnih.gov | Design of novel dihydropyridine derivatives with improved efficacy and selectivity. |
| Drug Repurposing | Identifying new therapeutic uses for existing drugs by analyzing drug-target interaction data. | Exploring novel applications for this compound beyond its current indications. |
| Formulation Optimization | Using machine learning to predict and optimize drug formulation properties. | Development of advanced delivery systems for this compound with improved pharmacokinetic profiles. |
Mechanistic Investigations into Novel Applications
While this compound is well-established for the treatment of hypertension, ongoing research is exploring its potential in other therapeutic areas. These investigations are often driven by a deeper understanding of its mechanism of action and the role of calcium channels in various physiological and pathological processes.
One area of interest is the use of calcium channel blockers in pulmonary hypertension . frontiersin.orgnih.govscivisionpub.combjcardio.co.uk Although their use is limited to a specific subset of patients who show a positive response to vasoreactivity testing, there is ongoing research to identify biomarkers that could predict which patients are most likely to benefit. frontiersin.orgnih.gov Further studies could investigate the specific effects of this compound on the pulmonary vasculature and its potential role in the management of this condition. frontiersin.orgnih.gov
Another promising avenue of research is the potential neuroprotective effects of dihydropyridine calcium channel blockers. cprd.comacs.orgfrontiersin.orgresearchgate.netnih.gov Some studies suggest that certain dihydropyridines that can cross the blood-brain barrier may have a direct protective effect on the brain, potentially reducing the risk of dementia in hypertensive patients. cprd.com Research into atypical dihydropyridines has also shown memory-enhancing and neuroprotective actions in animal models. nih.gov Future investigations could explore the neuroprotective potential of this compound and its ability to modulate neuronal calcium channels. acs.orgfrontiersin.orgresearchgate.net
Furthermore, the role of T-type calcium channels in chronic pain presents another potential therapeutic target. explorationpub.comresearchgate.netmdpi.com While levamlodipine primarily targets L-type calcium channels, understanding the broader effects of calcium channel modulation could open up new research directions.
| Potential Novel Application | Underlying Mechanistic Rationale | Future Research Focus for this compound |
|---|---|---|
| Pulmonary Hypertension | Vasodilatory effects on the pulmonary arteries in responsive patients. frontiersin.orgnih.govscivisionpub.combjcardio.co.uk | Investigating vasoreactivity and identifying biomarkers for patient selection. frontiersin.orgnih.gov |
| Neuroprotection | Potential to protect against neuronal calcium overload and oxidative stress. acs.orgfrontiersin.orgresearchgate.net | Assessing blood-brain barrier penetration and effects in models of neurodegenerative diseases. cprd.comnih.gov |
| Chronic Pain | Modulation of calcium channels involved in pain signaling pathways. explorationpub.comresearchgate.netmdpi.com | Exploring any off-target effects on T-type calcium channels and efficacy in pain models. |
Q & A
Q. How can researchers critically evaluate the clinical relevance of this compound’s in vitro antioxidant properties?
- Methodological Answer : Correlate in vitro radical scavenging assays (e.g., DPPH or ORAC) with in vivo biomarkers (e.g., plasma malondialdehyde) in hypertensive models. Use Mendelian randomization in human genomic datasets to assess causal links between oxidative stress and drug efficacy .
Literature and Ethical Considerations
Q. What frameworks guide the formulation of novel hypotheses about this compound’s pleiotropic effects?
- Methodological Answer : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria during hypothesis generation. For example, explore malate’s role in cellular energy metabolism via PICO (Population: endothelial cells; Intervention: this compound; Comparison: malate-free analogs; Outcome: ATP production) .
Q. How should conflicting literature on this compound’s renal safety profile be addressed in systematic reviews?
- Methodological Answer : Conduct a GRADE (Grading of Recommendations Assessment, Development, and Evaluation) analysis to assess study quality. Differentiate between transient creatinine elevation (common in calcium channel blockers) and structural kidney damage. Highlight gaps, such as long-term human data, in the discussion section .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
